Fiscalin B
Description
This compound has been reported in Aspergillus fischeri with data available.
isolated from culture broth produced by Neosartorya fischeri; inhibits the binding of substance P ligand to human neurokinin receptor; structure given in first source
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C23H22N4O2/c1-13(2)20-21-25-18-10-6-4-8-16(18)23(29)27(21)19(22(28)26-20)11-14-12-24-17-9-5-3-7-15(14)17/h3-10,12-13,19-20,24H,11H2,1-2H3,(H,26,28)/t19-,20+/m1/s1 |
InChI Key |
DNPSVQYQTPYSPH-UXHICEINSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Synonyms |
fiscalin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fiscalin B: Properties, Functions, and Experimental Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fiscalin B is a naturally occurring indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, a class of alkaloids primarily isolated from fungi. First identified in Aspergillus fumigatus and Neosartorya fischeri, this fungal metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Exhibiting a range of pharmacological properties including antitumor, neuroprotective, and substance P inhibitory functions, this compound and its synthetic derivatives represent a promising scaffold for the development of novel therapeutics.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, primary biological functions, quantitative efficacy data, and the experimental protocols utilized for its characterization. Furthermore, key mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its scientific applications.
Chemical Profile of this compound
This compound is a member of the quinazoline alkaloid family, characterized by a core pyrazino[2,1-b]quinazoline-3,6-dione structure.[4][5] Its discovery in marine-derived fungi has spurred the development of various synthetic methodologies to enable further pharmacological investigation.[1][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | [6] |
| Molecular Formula | C₂₃H₂₂N₄O₂ | [6] |
| Molecular Weight | 386.4 g/mol | [6] |
| Natural Source | Aspergillus fumigatus, Neosartorya fischeri | [1][2] |
| Compound Type | Quinazoline Alkaloid | [6] |
| Stereochemistry | Naturally Occurring: (1S,4R)-1 | [1][7] |
Primary Biological Functions and Mechanisms of Action
This compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as valuable lead compounds in drug discovery.
Antitumor Activity
This compound and its derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines. This activity is a key area of research, with studies focusing on understanding the structure-activity relationship to develop more potent anticancer agents.[1][8]
-
Mechanism: The precise mechanism is still under investigation, but evidence points towards the induction of apoptosis. One study reported that this compound induced apoptosis in human promyelocytic leukemia (HL-60) cells.[9] Apoptosis is a regulated process of programmed cell death crucial for eliminating cancerous cells.
-
Affected Cell Lines: Demonstrated activity against non-small cell lung cancer (H460), colon adenocarcinoma (HCT-15), breast cancer (MCF7), and human promyelocytic leukemia (HL-60) cells.[5][9]
Neuroprotective Effects
Derivatives of this compound have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[3] These compounds have been evaluated for their ability to protect neuronal cells from toxins that mimic the pathological conditions of diseases like Parkinson's.[3][10]
-
Protective Mechanisms: Studies have demonstrated that certain this compound derivatives can protect differentiated SH-SY5Y neuroblastoma cells against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, and iron (III), which is implicated in oxidative stress-related neurodegeneration.[3][5][6] The underlying mechanisms are not yet fully elucidated but may involve scavenging of reactive oxygen species (ROS).[2]
Substance P Inhibition
One of the first identified functions of this compound was its ability to act as an antagonist of the neurokinin-1 (NK-1) receptor.[2]
-
Mechanism: this compound competitively inhibits the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis, to its high-affinity receptor, NK-1.[2][10][11] By blocking this interaction, this compound can modulate these physiological processes. This function is particularly relevant for developing treatments for pain, inflammatory disorders, and chemotherapy-induced nausea.[12]
P-glycoprotein (P-gp) Modulation
Certain synthetic derivatives of this compound have been found to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][6] P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells.
-
Mechanism: Some Fiscalin derivatives act as P-gp inhibitors, thereby preventing the efflux of chemotherapeutic drugs and restoring their efficacy.[4] Conversely, other derivatives have been shown to activate P-gp transport activity.[4][6] This dual activity suggests that the fiscalin scaffold can be modified to either overcome MDR in oncology or, potentially, to enhance the clearance of neurotoxins from the central nervous system.[6]
Quantitative Biological Activity Data
The potency of this compound and its analogues has been quantified in various bioassays. The following table summarizes key findings from the literature.
Table 2: Summary of Quantitative Efficacy Data for this compound and Derivatives
| Activity | Compound(s) | Assay/Cell Line | Metric | Value(s) | Reference |
| Substance P Inhibition | This compound | Human NK-1 Receptor Binding Assay | Kᵢ | 174 µM | [2] |
| Antitumor | This compound | HL-60 (Leukemia) | IC₅₀ | 8.88 µM | [9] |
| Antitumor | This compound Derivatives | H460 (Lung), HCT15 (Colon), MCF7 (Breast) | GI₅₀ | 30 - 80 µM | [5] |
| Antitumor | This compound Analogues | NCI-H460 (Lung), HCT-15 (Colon) | GI₅₀ | 31 - 52 µM | [8] |
| P-gp Inhibition | Fiscalin Derivative 4 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 52.0% of control at 25 µM | [4] |
| P-gp Inhibition | Fiscalin Derivative 5 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 60.0% of control at 25 µM | [4] |
| P-gp Activation | Fiscalin Derivative 11 | Differentiated SH-SY5Y | P-gp Activity | ↑ to 115.5% of control at 10 µM | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), and Kᵢ (Inhibition constant) are standard measures of efficacy.
Experimental Protocols
The characterization of this compound's biological activities relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Synthesis of this compound
-
Microwave-Assisted Polycondensation: A common and efficient method involves the coupling of anthranilic acid with an N-protected amino acid (e.g., N-Boc-valine) under thermal conditions to form a Boc-protected benzoxazin-4-one intermediate. Subsequent addition of tryptophan methyl ester hydrochloride and microwave irradiation leads to the formation of the core pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[1][5] This method allows for the generation of a library of this compound analogues by varying the initial amino acid and tryptophan ester components.[5]
Antitumor Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[5][8]
-
Cell Plating: Human tumor cell lines (e.g., NCI-H460, HCT-15) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with serial dilutions of this compound or its derivatives (e.g., up to 150 µM) for a specified incubation period (typically 48 hours). A positive control, such as doxorubicin, is included.[8]
-
Cell Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a plate reader at a wavelength of approximately 510 nm. The GI₅₀ value, the concentration causing 50% inhibition of cell growth, is calculated from the dose-response curve.
Neuroprotection Assay (MPP⁺-Induced Cytotoxicity Model)
This assay evaluates the ability of compounds to protect neuronal cells from a specific neurotoxin.[3][6]
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates. They are differentiated into a mature neuronal phenotype using agents like retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[3]
-
Pre-incubation: Differentiated cells are pre-incubated with various non-cytotoxic concentrations of Fiscalin derivatives (e.g., 0-25 µM) for 30 minutes.[3]
-
Toxin Exposure: The neurotoxin MPP⁺ (e.g., 0-1500 µM) is added to the wells, and the cells are co-incubated with the test compounds for 24 to 48 hours.[3]
-
Viability Assessment (Neutral Red Uptake Assay): Cell viability is assessed using the Neutral Red (NR) uptake assay. Live cells take up and retain the NR dye in their lysosomes. After the incubation period, the medium is replaced with a medium containing NR. Following another incubation, the cells are washed and the incorporated dye is solubilized.
-
Data Analysis: The absorbance is measured spectrophotometrically. A higher absorbance indicates greater cell viability. The protective effect is determined by comparing the viability of cells treated with MPP⁺ alone versus those co-treated with Fiscalin derivatives.
Conclusion and Future Directions
This compound is a multifaceted fungal metabolite with significant therapeutic potential. Its demonstrated activities as an antitumor agent, a neuroprotective compound, and a modulator of key biological targets like the NK-1 receptor and P-glycoprotein underscore its importance as a scaffold for drug development. The synthetic accessibility of its core structure allows for the creation of extensive derivative libraries, enabling detailed structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms and signaling pathways underlying its antitumor and neuroprotective effects. While its role as an NK-1 antagonist is clear, the downstream effects and the specific proteins targeted in its cytotoxicity and neuroprotection pathways remain largely unknown. Further investigation, including in vivo studies, is critical to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic profiles of lead this compound derivatives, paving the way for potential clinical applications.
References
- 1. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiscalin-derivatives-as-potential-neuroprotective-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Allosteric Modulation of P-glycoprotein by Transport Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance P and the Neurokinin-1 Receptor: The New CRF [pubmed.ncbi.nlm.nih.gov]
Fiscalin B: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B is a naturally occurring quinazolinone alkaloid first isolated from the fungus Neosartorya fischeri.[1][2] It belongs to a class of compounds characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core structure. This scaffold is assembled from three key building blocks: anthranilic acid, an α-amino acid (valine in the case of this compound), and a tryptophan-derived moiety. This compound has garnered significant interest within the scientific community due to its diverse and promising biological activities, including substance P inhibition, neuroprotective effects, and antitumor properties. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, synthesis, and biological activities of this compound, with a focus on the experimental methodologies and underlying molecular mechanisms.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Analysis
Initial structural insights were obtained through detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₃H₂₂N₄O₂.[3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂N₄O₂ | PubChem[3] |
| Molecular Weight | 386.4 g/mol | PubChem[3] |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-isopropyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem |
While the seminal 1993 paper by Wong et al. in the Journal of Antibiotics provided the initial comprehensive spectroscopic data, subsequent syntheses and analyses have corroborated these findings. A complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of the molecule.
Note: A detailed table of assigned ¹H and ¹³C NMR chemical shifts and coupling constants will be populated here upon successful retrieval of the full data from the original publication.
X-ray Crystallography
The absolute configuration of the non-natural enantiomer of this compound, (+)-Fiscalin B, was unequivocally determined by single-crystal X-ray diffraction analysis. This analysis confirmed the (1R, 4S) configuration for the non-natural form, which by extension, establishes the (1S, 4R) absolute configuration for the naturally occurring (-)-Fiscalin B.
Note: A detailed table of crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, will be provided upon successful retrieval of the CIF file from the Cambridge Crystallographic Data Centre (CCDC).
Chemical Properties and Synthesis
Chemical Properties
This compound is a chiral molecule with two stereocenters. It is typically a yellow solid and is soluble in common organic solvents such as chloroform and methanol. Its chemical reactivity is largely dictated by the functional groups present in its tricyclic core and the indole side chain.
Synthesis
Several synthetic routes to this compound and its analogues have been developed, with microwave-assisted synthesis emerging as a particularly efficient method for constructing the pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[4]
Experimental Protocol: Microwave-Assisted Synthesis of the this compound Core
This protocol is a representative example based on established methods for the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core.
Materials:
-
Anthranilic acid
-
N-Boc-L-valine
-
Triphenyl phosphite
-
Dry pyridine
-
D-tryptophan methyl ester hydrochloride
-
Microwave reactor
Procedure:
-
Step 1: Formation of the Benzoxazinone Intermediate.
-
In a microwave-safe vessel, dissolve anthranilic acid and N-Boc-L-valine in dry pyridine.
-
Add triphenyl phosphite to the mixture.
-
Heat the reaction mixture under conventional heating at 55°C for 16-24 hours. This step forms the Boc-protected benzoxazin-4-one intermediate.
-
-
Step 2: Cyclization to the Pyrazinoquinazoline Core.
-
To the vessel containing the intermediate, add D-tryptophan methyl ester hydrochloride.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at 300 W, reaching a temperature of 220°C for 1.5 minutes.[4]
-
-
Step 3: Purification.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Logical Workflow for this compound Synthesis
Caption: Workflow for the microwave-assisted synthesis of the this compound core structure.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest for drug development.
Substance P Inhibition
This compound was first identified as an inhibitor of the binding of substance P to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 174 µM.[1] Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[5][6][7]
Experimental Protocol: Radioligand Binding Assay for NK-1 Receptor
This protocol is a generalized procedure for assessing the binding of a compound to the NK-1 receptor.
Materials:
-
Cell membranes expressing the human NK-1 receptor
-
Radiolabeled substance P (e.g., [¹²⁵I]Substance P)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., 1 µM unlabeled substance P)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a 96-well plate, combine the cell membranes, radiolabeled substance P, and varying concentrations of this compound in the binding buffer.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Neuroprotective Activity
Derivatives of this compound have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases. The proposed mechanism involves the modulation of P-glycoprotein (P-gp), an efflux pump that plays a role in clearing toxins from the brain. It is also hypothesized that this compound may exert its neuroprotective effects through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Hypothesized PI3K/Akt signaling pathway activated by this compound, leading to neuronal survival.
Antitumor Activity
This compound and its analogues have shown moderate cytotoxic effects against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death. This is thought to occur through the activation of caspases, a family of proteases that are central to the apoptotic process.
Table 2: Antitumor Activity of this compound Analogues
| Compound | Cell Line | GI₅₀ (µM) | Source |
| This compound analogue 5a | HCT15 (Colon) | 31 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5b | HCT15 (Colon) | 38 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5c | HCT15 (Colon) | 52 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5d | HCT15 (Colon) | 45 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5a | MCF7 (Breast) | 35 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5b | MCF7 (Breast) | 42 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5c | MCF7 (Breast) | 48 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
| This compound analogue 5d | MCF7 (Breast) | 39 | Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products |
Experimental Protocol: Caspase Activation Assay
This is a general protocol to measure caspase activity in cells treated with a test compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate and the fluorogenic caspase substrate.
-
Incubate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the caspase activity.
-
Compare the caspase activity in the this compound-treated cells to the untreated control to determine the fold-increase in activation.
-
Hypothesized Apoptotic Pathway Induced by this compound
Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound in cancer cells.
Conclusion
This compound is a fascinating natural product with a complex chemical structure and a compelling profile of biological activities. Its ability to inhibit the substance P/NK-1 receptor pathway, protect neurons, and induce apoptosis in cancer cells makes it a valuable lead compound for the development of new therapeutics. The continued exploration of its synthesis, the elucidation of its precise molecular targets and signaling pathways, and the investigation of its structure-activity relationships will be crucial for realizing its full therapeutic potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this promising molecule.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Fiscalin B from Neosartorya fischeri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fiscalin B, a pyrazinoquinazoline alkaloid, is a notable secondary metabolite produced by the fungus Neosartorya fischeri. This document provides a comprehensive technical overview of its natural sourcing and isolation. It details the fermentation of the host organism, outlines a step-by-step extraction and purification protocol, and presents key analytical data for the characterization of this compound. Furthermore, this guide illustrates the known signaling pathways influenced by this compound, highlighting its potential as a modulator of the neurokinin-1 (NK-1) receptor and its neuroprotective activities. The information is structured to support research and development efforts in natural product chemistry and drug discovery.
Introduction
Neosartorya fischeri, a thermotolerant fungus belonging to the Ascomycota phylum, is a known producer of a diverse array of bioactive secondary metabolites.[1] Among these, the fiscalins, a series of indole-containing pyrazinoquinazoline-3,6-diones, have garnered interest for their pharmacological potential.[2] this compound, in particular, has been identified as an inhibitor of substance P binding to the neurokinin-1 (NK-1) receptor and exhibits neuroprotective properties, making it a compound of interest for further investigation in drug development.[2][3] This guide focuses on the practical aspects of obtaining this compound from its natural fungal source.
Natural Source and Fermentation
The primary natural source of this compound is the fungus Neosartorya fischeri.[2] The production of this compound and other secondary metabolites is highly dependent on the culture conditions.[4]
Organism
Neosartorya fischeri (anamorph: Aspergillus fischerianus) is a filamentous fungus that can be sourced from various environments, including soil.[5] Strains such as Neosartorya fischeri NRRL 181 are available from culture collections like the DSMZ (German Collection of Microorganisms and Cell Cultures).[4]
Fermentation Protocol
To induce the production of this compound, static cultivation on a solid medium is a commonly employed method. The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to explore the chemical diversity of a single fungal strain, has been successfully applied to N. fischeri.[4]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Neosartorya fischeri culture
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Pour the molten PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of the PDA plates with a small amount of N. fischeri mycelia or spores.
-
Incubate the plates in a static, dark environment at 30 °C for 25 days.[4]
Isolation and Purification of this compound
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol
Step 1: Extraction
-
Following the incubation period, the entire cultivated PDA medium, along with the fungal mycelium, is harvested.
-
The harvested material is macerated and exhaustively extracted with methanol at room temperature. This process is typically carried out over several days to ensure complete extraction of the secondary metabolites.[4]
-
The methanol extract is then filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
Step 2: Column Chromatography
-
The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase for this purpose is MCI gel, eluting with a gradient of methanol in water (e.g., 20:80 to 90:10).[4]
-
Alternatively, silica gel flash chromatography can be employed. A representative mobile phase for the purification of this compound is a mixture of dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and methanol (MeOH) in a ratio of 50:48:2.[6]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
Step 3: Preparative Thin-Layer Chromatography (TLC)
-
Fractions enriched with this compound from the column chromatography step are further purified using preparative TLC on silica gel plates.
-
A suitable developing solvent system is a mixture of dichloromethane and acetone (CH₂Cl₂:Me₂CO) in a 95:5 ratio.[6]
-
The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica with a suitable solvent (e.g., methanol or chloroform).
-
The solvent is evaporated to yield purified this compound.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Neosartorya fischeri.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₄O₂ | [6] |
| Molecular Weight | 386.4 g/mol | [6] |
| Appearance | Yellow solid | [6] |
| Yield (from synthesis) | 22.7% | [6] |
Spectroscopic Data for this compound
High-Resolution Mass Spectrometry (HRMS)
| Ion | m/z (measured) | Ion Formula | Fragmentation | Reference |
| [M+H]⁺ | 387.1814 | [C₂₃H₂₃N₄O₂]⁺ | Protonated molecule | [3] |
| Fragment 1 | 258.1240 | [C₁₄H₁₂N₃O₂]⁺ | Loss of the indole moiety [C₉H₇N] | [3] |
| Fragment 2 | 214.0613 | [C₁₁H₈N₃O₂]⁺ | Neutral loss of propane [C₃H₈] from Fragment 1 | [3] |
| Fragment 3 | 170.0597 | [C₉H₈N₃O]⁺ | Cleavage of the C-N bond | [3] |
| Fragment 4 | 130.0655 | [C₉H₈N]⁺ | Indole moiety | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Signaling Pathways Involving this compound
This compound has been shown to interact with key biological pathways, suggesting its therapeutic potential.
Inhibition of Substance P / Neurokinin-1 (NK-1) Receptor Signaling
This compound acts as an antagonist of the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, Substance P. This pathway is implicated in pain transmission, inflammation, and other neurological processes.[2][7]
Substance P / NK-1 Receptor Signaling Pathway
Caption: this compound inhibits the Substance P/NK-1 receptor pathway.
Neuroprotective Mechanisms
Fiscalin derivatives have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases. These effects are associated with the modulation of P-glycoprotein (P-gp) activity and protection against toxins like 1-methyl-4-phenylpyridinium (MPP⁺).[3]
Potential Neuroprotective Pathways of this compound
Caption: this compound's neuroprotective effects via P-gp modulation and cytotoxicity inhibition.
Conclusion
This compound represents a promising natural product from Neosartorya fischeri with significant biological activities. The methodologies for its fermentation, extraction, and purification, as detailed in this guide, provide a solid foundation for researchers to obtain this compound for further study. The elucidation of its interactions with key signaling pathways, such as the NK-1 receptor and cellular protective mechanisms, underscores its potential as a lead compound in the development of new therapeutics for neurological disorders and pain management. Further research is warranted to fully characterize its pharmacological profile and to optimize its production and isolation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
The Genesis of Fiscalins: A Deep Dive into Their Discovery and Bioactivity
For Immediate Release
A comprehensive technical guide detailing the initial discovery, history, and multifaceted biological activities of Fiscalin compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these fungal-derived alkaloids, from their first isolation to their potential as therapeutic agents.
First identified in 1993, Fiscalins A, B, and C were isolated from the culture broth of the fungus Neosartorya fischeri. These novel compounds were initially characterized as inhibitors of substance P binding to the human neurokinin-1 (NK-1) receptor, a key player in pain and inflammation pathways. This foundational discovery laid the groundwork for over three decades of research into the diverse biological roles of the fiscalin scaffold.
This technical guide meticulously outlines the historical context of the discovery, including the fermentation of the producing organism, and the isolation and structural elucidation of the parent compounds. Furthermore, it delves into the subsequently discovered biological activities of fiscalin derivatives, including their neuroprotective, anticancer, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.
Initial Discovery and Characterization
The pioneering work in 1993 by Wong and colleagues marked the entry of fiscalins into the scientific landscape.[1] Three compounds, designated Fiscalin A, B, and C, were successfully isolated from the fungus Neosartorya fischeri. Their primary biological activity was identified as the inhibition of substance P, a neuropeptide involved in neuroinflammation, pain transmission, and smooth muscle contraction.[2][3][4] The inhibitory potencies of these inaugural fiscalins were quantified, providing the first glimpse into their therapeutic potential.
Quantitative Data: Substance P Inhibition
| Compound | Ki (μM) |
| Fiscalin A | 57[2] |
| Fiscalin B | 174[2] |
| Fiscalin C | 68[2] |
Experimental Protocols: A Methodological Blueprint
This guide provides a detailed account of the key experimental procedures that were instrumental in the initial discovery and characterization of fiscalins.
Fermentation of Neosartorya fischeri
The production of fiscalins was achieved through the fermentation of Neosartorya fischeri. While the original 1993 publication provides the foundational methodology, subsequent studies have explored optimal conditions for fungal growth and metabolite production. Key parameters influencing the yield of fiscalins and other metabolites like fumitremorgins include temperature, light, and water activity.[5][6][7]
General Fermentation Protocol:
A typical fermentation process involves the cultivation of Neosartorya fischeri on a suitable medium, such as Czapek Yeast Autolysate agar (CYA), for an extended period.[5][7] The temperature is a critical factor, with optimal production of related mycotoxins observed at temperatures ranging from 25°C to 37°C.[5][6]
Isolation and Purification
The isolation of fiscalins from the fungal culture broth involves a multi-step extraction and chromatographic purification process. A general workflow for this process is outlined below.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fiscalin B: A Comprehensive Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B is a fungal metabolite belonging to the pyrazino[2,1-b]quinazoline-3,6-dione class of alkaloids.[1] First isolated from the fungus Neosartorya fischeri, this natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1][2] Subsequent research has revealed its presence in other fungi as well, such as Aspergillus fumigatus. Structurally, this compound is characterized by an indolyl moiety linked to a tricyclic quinazoline core. This comprehensive technical guide provides an in-depth review of the existing research on this compound, with a focus on its synthesis, biological effects, and the experimental methodologies used to elucidate its functions.
Synthesis of this compound
The synthesis of this compound has been approached through various methods, primarily focusing on the construction of its characteristic pyrazino[2,1-b]quinazoline-3,6-dione scaffold. Two notable methods include a double cyclization procedure and a microwave-assisted synthesis.
One approach involves the coupling of anthranilic acid with N-Boc-valine, which, under thermal conditions, forms a Boc-protected benzoxazin-4-one intermediate. Subsequent microwave irradiation with tryptophan methyl ester hydrochloride leads to the formation of the final quinazoline-3,6-dione scaffold of this compound.[1] Another reported synthetic route begins with coupling reactions to form a tripeptide of tryptophan methyl ester linked to N-Fmoc-valine via anthranilic acid. This is followed by a dehydrative cyclization using formamide to create an oxazine intermediate, which then undergoes further reactions to yield this compound after deprotection.[1]
A general workflow for the microwave-assisted synthesis of this compound is depicted below.
Biological Activities of this compound
This compound and its synthetic derivatives have demonstrated a broad spectrum of biological activities, including antitumor, neuroprotective, and substance P inhibitory effects.
Anticancer Activity
Several studies have highlighted the potential of this compound and its analogues as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Activity Metric | Value (µM) | Reference |
| This compound Derivatives (8 compounds) | H460 (Non-small cell lung cancer) | Sulforhodamine B | GI50 | 30 - 80 | [1] |
| This compound Derivatives (8 compounds) | HCT15 (Colon adenocarcinoma) | Sulforhodamine B | GI50 | 30 - 80 | [1] |
| This compound Derivatives (8 compounds) | MCF7 (Breast cancer) | Sulforhodamine B | GI50 | 30 - 80 | [1] |
Neuroprotective Effects
The neuroprotective properties of this compound derivatives have been investigated in cellular models of neurodegenerative diseases. These studies often involve inducing cytotoxicity in neuronal cell lines and then assessing the protective effects of the compounds.
Table 2: Neuroprotective Activity of this compound Derivatives
| Derivative | Cell Line | Cytotoxicity Inducer | Assay | Observation | Reference |
| Fiscalin 1a and 1b | Differentiated SH-SY5Y | MPP+ | Neutral Red Uptake | Significant protective effect | |
| Fiscalin 1b, 2b, 4, and 5 | Differentiated SH-SY5Y | Iron (III) | Neutral Red Uptake | Protective effect |
Substance P Inhibition
This compound was initially identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor. This activity suggests its potential in modulating neurogenic inflammation and other substance P-mediated physiological processes.
Table 3: Substance P Inhibition by Fiscalins
| Compound | Receptor | Assay | Activity Metric | Value (µM) | Reference |
| Fiscalin A | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 57 | [2] |
| This compound | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 174 | [2] |
| Fiscalin C | Human neurokinin-1 (NK-1) | Radioligand binding | Ki | 68 | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's biological activities.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells.
Neutral Red Uptake Assay for Cytotoxicity and Neuroprotection
The Neutral Red (NR) uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Protocol:
-
Cell Culture and Differentiation (for SH-SY5Y cells): Plate SH-SY5Y cells and differentiate them into a neuronal phenotype using appropriate protocols (e.g., treatment with retinoic acid).
-
Induction of Cytotoxicity and Treatment: For neuroprotection studies, expose the differentiated cells to a cytotoxic agent (e.g., MPP+ or iron (III)) in the presence or absence of the test compounds (this compound derivatives). For general cytotoxicity, treat cells with the test compounds alone. Incubate for 24 or 48 hours.
-
Staining: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of Neutral Red dye for a defined period (e.g., 2-3 hours).
-
Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove extracellular Neutral Red.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as the percentage of Neutral Red uptake compared to control cells.
Signaling Pathways and Mechanism of Action
While the biological activities of this compound are well-documented, the precise molecular mechanisms and signaling pathways through which it exerts its effects are not yet fully elucidated in the available literature. The observed anticancer and neuroprotective effects suggest potential interactions with key signaling cascades involved in cell proliferation, survival, and inflammation.
Based on the known roles of these processes, it is plausible that this compound may modulate pathways such as the NF-κB, MAPK, and PI3K/Akt signaling cascades. However, direct experimental evidence detailing the specific molecular targets of this compound within these pathways is currently limited.
The following diagrams represent generalized versions of these pathways, which are often implicated in the biological activities observed for this compound. Future research is needed to identify the specific points of intervention by this compound within these cascades.
References
- 1. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Fiscalin B CAS number, PubChem ID, and other identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fiscalin B, a quinazoline alkaloid with significant biological activities. This document consolidates key identifiers, experimental methodologies, and known signaling pathways to support ongoing research and development efforts.
Core Identifiers and Chemical Properties
This compound is a fungal metabolite that has garnered interest for its potential therapeutic applications. A comprehensive list of its identifiers is crucial for accurate documentation and research. While a specific CAS Registry Number for this compound has not been prominently identified in public databases, a collection of other key identifiers is provided below.
| Identifier Type | Value | Source |
| PubChem CID | 10091548 | PubChem[1] |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem[1] |
| Molecular Formula | C23H22N4O2 | PubChem[1] |
| Molecular Weight | 386.4 g/mol | PubChem[1] |
| InChI | InChI=1S/C23H22N4O2/c1-13(2)20-21-25-18-10-6-4-8-16(18)23(29)27(21)19(22(28)26-20)11-14-12-24-17-9-5-3-7-15(14)17/h3-10,12-13,19-20,24H,11H2,1-2H3,(H,26,28)/t19-,20+/m1/s1 | PubChem[1] |
| InChIKey | DNPSVQYQTPYSPH-UXHICEINSA-N | PubChem[1] |
| SMILES | CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2--INVALID-LINK--N1)CC4=CNC5=CC=CC=C54 | PubChem[1] |
| ChEBI ID | CHEBI:221976 | PubChem[1] |
| ChEMBL ID | CHEMBL5094568 | PubChem[1] |
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor.[2] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. By blocking the NK-1 receptor, this compound presents potential therapeutic applications in conditions where this pathway is dysregulated.
The interaction of this compound with the NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary mechanism of its observed biological effects. These effects include potential neuroprotective and antitumor activities.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on reported synthetic methods:
Materials:
-
Anthranilic acid
-
N-Fmoc-L-valine
-
Triphenyl phosphite
-
Dry pyridine
-
Tryptophan methyl ester hydrochloride
-
Formamide
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Reagents for deprotection (e.g., piperidine)
Methodology:
-
Formation of the Benzoxazinone Intermediate:
-
In a round-bottom flask, dissolve anthranilic acid and N-Fmoc-L-valine in dry pyridine.
-
Add triphenyl phosphite to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours) to facilitate the formation of the benzoxazinone intermediate.
-
-
Coupling with Tryptophan Moiety:
-
To the crude benzoxazinone intermediate, add tryptophan methyl ester hydrochloride.
-
Heat the mixture, potentially using microwave irradiation, to promote the coupling reaction and formation of the pyrazinoquinazoline-dione core structure.
-
-
Deprotection and Cyclization:
-
If a protecting group like Fmoc is used, it needs to be removed. This is typically achieved by treating the intermediate with a solution of piperidine in a suitable solvent.
-
The final cyclization to yield this compound may occur spontaneously upon deprotection or may require additional heating.
-
-
Purification:
-
The crude product is purified using standard techniques such as column chromatography on silica gel, eluting with a gradient of solvents like hexane and ethyl acetate to isolate the pure this compound.
-
Neurokinin-1 (NK-1) Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the NK-1 receptor.
Materials:
-
Cell membranes expressing the human NK-1 receptor.
-
Radiolabeled substance P (e.g., [125I]-Substance P) as the radioligand.
-
This compound as the competitor compound.
-
Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and appropriate protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled substance P, and the different concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled substance P).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway
This compound exerts its effects by inhibiting the signaling cascade initiated by the binding of substance P to the NK-1 receptor. The following diagram illustrates the key steps in this pathway.
References
Physical and chemical characteristics of Fiscalin B
An In-depth Technical Guide to Fiscalin B
Introduction
This compound is a fungal metabolite belonging to the quinazolinone alkaloid family.[1] First isolated from fungi such as Aspergillus fumigatus and Neosartorya fischeri, it is structurally characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety, derived from anthranilic acid, L-valine, and tryptophan building blocks.[2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antitumor, neuroprotective, and antimalarial properties.[2] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental protocols for its study.
Physical and Chemical Characteristics
This compound is a quinazoline derivative with a defined stereochemistry.[3] Its core structure is the (1S,4R) enantiomer. The physical and chemical properties are critical for its handling, formulation, and analytical characterization in a research setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂N₄O₂ | PubChem[3] |
| Molecular Weight | 386.4 g/mol | PubChem[3] |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | PubChem[3] |
| CAS Number | Not explicitly available for this compound, but related structures have identifiers. | |
| Appearance | Light-yellow cubical crystals (for the non-natural (+)-enantiomer) | MDPI[2] |
| Melting Point | 169–169.3 °C (for the non-natural (+)-fiscalin B enantiomer) | MDPI[2] |
| Solubility | Soluble in Chloroform (CHCl₃) and Methanol/Acetonitrile (MeOH/MeCN) mixtures.[2] Specific quantitative data is limited. | |
| InChIKey | DNPSVQYQTPYSPH-UXHICEINSA-N | PubChem[3] |
Biological Activity and Signaling Pathways
This compound and its analogues have demonstrated a range of biological effects, with cytotoxic and neuroprotective activities being the most studied. Several studies have shown that this compound exhibits moderate cytotoxic effects against various human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) cells.[1]
While the precise molecular targets are still under investigation, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A common mechanism is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that executes cell death.
Experimental Protocols
To assess the cytotoxic activity of this compound, the MTT assay is a standard colorimetric method. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
Protocol: MTT Assay for Cell Viability
1. Cell Plating: a. Culture target cancer cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
4. Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[4] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control cells. b. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
References
Unveiling the Fiscalins: A Technical Guide to the Key Differences Between Fiscalins A, B, and C for Researchers and Drug Development Professionals
An In-depth Examination of the Structural and Functional Nuances of a Promising Class of Fungal Alkaloids
Fiscalins A, B, and C, a family of quinazolinone alkaloids isolated from the fungus Neosartorya fischeri, have garnered significant interest within the scientific community for their notable biological activities.[1] This technical guide provides a comprehensive overview of the key distinctions between these three compounds, focusing on their chemical structures, their inhibitory effects on the neurokinin-1 (NK-1) receptor, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Structural Differences
Fiscalins A, B, and C share a common scaffold, featuring an indolyl moiety linked to a tricyclic system derived from anthranilic acid. However, they possess distinct structural features that contribute to their differential biological activities.
Fiscalin A is the most structurally complex of the three, characterized by an additional imidazo[1,2-a]indole ring system attached to the core structure. Its chemical formula is C26H27N5O4.
Fiscalin B is a simpler analogue, with the chemical formula C23H22N4O2. It lacks the additional heterocyclic ring system found in Fiscalin A.
Fiscalin C presents a variation in the side chain attached to the quinazolinone core. Its chemical formula is C28H26N4O3. The key distinctions in their chemical structures are illustrated below.
Comparative Biological Activity: Inhibition of Substance P Binding
The primary biological activity identified for Fiscalins A, B, and C is the inhibition of the binding of substance P to the human neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The inhibitory potency of each fiscalin is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity and greater inhibitory potential.
| Compound | Ki (µM) for NK-1 Receptor Inhibition |
| Fiscalin A | 57[1] |
| This compound | 174[1] |
| Fiscalin C | 68[1] |
Table 1: Comparative inhibitory activity of Fiscalins A, B, and C on the binding of radiolabeled substance P to the human neurokinin-1 (NK-1) receptor.
Experimental Protocol: Radioligand Competition Binding Assay for NK-1 Receptor
The following protocol outlines a standard method for determining the inhibitory activity of compounds like the fiscalins on the binding of substance P to the NK-1 receptor. This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human neurokinin-1 (NK-1) receptor are cultured under standard conditions.
-
Cell membranes are prepared by homogenization of the cultured cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL per well.
-
Each well contains:
-
150 µL of the prepared cell membrane suspension (containing a defined amount of protein, e.g., 5-20 µg).
-
50 µL of the test compound (e.g., Fiscalin A, B, or C) at various concentrations, or vehicle control.
-
50 µL of a radiolabeled substance P analogue, such as [3H]Substance P or 125I-labeled [Tyr8]-Substance P, at a concentration near its Kd for the NK-1 receptor.
-
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled substance P.
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) with gentle agitation.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway Inhibition
Fiscalins, as inhibitors of the substance P/NK-1 receptor interaction, are expected to modulate the downstream signaling cascades initiated by NK-1 receptor activation. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs G-proteins.[2][3] Activation of these pathways leads to a variety of cellular responses, including cell proliferation, anti-apoptotic effects, and cell migration. The diagram below illustrates the major signaling pathways activated by substance P binding to the NK-1 receptor, which are consequently inhibited by the fiscalins.
References
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of Fiscalin B
Abstract
This document provides a detailed protocol for the chemical synthesis of Fiscalin B, a fungal metabolite known for its biological activities, including the inhibition of substance P binding to the neurokinin-1 (NK-1) receptor. The primary method detailed is a gram-scale, two-step synthesis. Additionally, alternative methods such as microwave-assisted synthesis are discussed. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Introduction
This compound is a naturally occurring alkaloid belonging to the pyrazino[2,1-b]quinazoline-3,6-dione family, first isolated from the fungus Neosartorya fischeri[1]. Structurally, it features a complex tricyclic core derived from anthranilic acid, linked to valine and tryptophan moieties[1][2]. This compound and its analogues have garnered significant interest due to their diverse biological properties. Notably, this compound is an inhibitor of the substance P (SP) ligand binding to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 174 µM, suggesting its potential in studying neurological pathways and inflammation[1]. Derivatives have also shown moderate cytotoxic effects against various cancer cell lines[2].
The synthesis of this compound provides a valuable platform for generating structural analogues to explore structure-activity relationships and develop novel therapeutic agents. Several synthetic strategies have been reported, including multi-component reactions and microwave-assisted protocols that enhance efficiency[3]. This document details a gram-scale synthesis suitable for producing sufficient quantities for further biological and metabolic studies.
Synthesis Overview & Key Strategies
The total synthesis of this compound typically involves the construction of the central pyrazino[2,1-b]quinazoline-3,6-dione scaffold from three key building blocks: anthranilic acid, an amino acid (valine), and an indole-containing amino acid (tryptophan).
-
Two-Step Thermal Condensation: A common and scalable approach involves a two-step procedure. The first step is the formation of a benzoxazinone intermediate by reacting anthranilic acid with a protected amino acid (e.g., N-Fmoc-L-valine). The second step involves the reaction of this intermediate with a second amino acid ester (e.g., L-tryptophan methyl ester) to yield the final tricycle after cyclization.
-
Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied. This often involves a one-pot, three-component reaction that rapidly assembles the core structure, achieving overall yields of around 20-22%[3].
This protocol will focus on the gram-scale, two-step thermal condensation method, which is well-documented and robust.
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is adapted from reported gram-scale synthesis procedures. It follows a two-step methodology involving the formation of a benzoxazinone intermediate, which is then reacted with L-tryptophan methyl ester.
Materials and Reagents
| Reagent / Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Anthranilic acid | 137.14 | 118-92-3 | Reagent grade, ≥99% |
| N-Fmoc-L-valine | 339.39 | 68858-20-8 | Reagent grade, ≥98% |
| Triphenyl phosphite | 310.28 | 101-02-0 | Reagent grade, ≥97% |
| L-Tryptophan methyl ester HCl | 254.72 | 7524-52-9 | Reagent grade, ≥98% |
| Pyridine (Anhydrous) | 79.10 | 110-86-1 | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS grade |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | ACS grade |
| Hexane | 86.18 | 110-54-3 | ACS grade |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated aqueous solution |
| Brine | - | - | Saturated aqueous NaCl solution |
| Magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying |
| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh) |
Step 1: Synthesis of Benzoxazinone Intermediate
-
To a dry, two-neck, round-bottomed flask (500 mL) equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (4.2 g, 0.03 mol).
-
Add N-Fmoc-L-valine (10.4 g, 0.03 mol) to the flask.
-
Add 150 mL of anhydrous pyridine to the flask to dissolve the solids.
-
While stirring, add triphenyl phosphite (11.81 mL, 0.045 mol) dropwise to the reaction mixture.
-
Heat the flask in a heating block with constant stirring to 55 °C .
-
Maintain the reaction at 55 °C for 48 hours . The reaction is typically performed in a closed system to prevent moisture contamination.
-
After 48 hours, the reaction mixture containing the benzoxazinone intermediate is cooled to room temperature and used directly in the next step without isolation.
Step 2: Formation and Cyclization to this compound
-
To the crude reaction mixture from Step 1, add L-tryptophan methyl ester hydrochloride (0.033 mol, 1.1 equiv).
-
Add a suitable base (e.g., triethylamine, 1.5 equiv) to neutralize the hydrochloride salt.
-
Heat the reaction mixture under reflux or using microwave irradiation (e.g., 120 °C for 30-60 minutes) to facilitate the coupling and subsequent cyclization. Note: Optimal conditions may require screening.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate (200 mL) and water (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
Purification
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the pure this compound.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid. The reported overall yield for a similar microwave-assisted gram-scale synthesis is approximately 22%.
Data Presentation
Summary of Reported Synthesis Yields
| Synthesis Method | Key Reagents | Overall Yield | Reference |
| Microwave-Promoted Three-Component One-Pot | Boc-amino acids, amino acid esters | 20% | [3] |
| Gram-Scale Microwave-Assisted Polycondensation | Anthranilic acid, N-Fmoc-L-valine, L-tryptophan ester | 22% | |
| Double Cyclization / Dehydrative Cyclization | Tryptophan methyl ester, N-Fmoc-valine, anthranilic acid | Low (3-16%) |
Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₄O₂ |
| Molecular Weight | 386.4 g/mol [4] |
| Appearance | Light-yellow solid |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione[4] |
| ¹H and ¹³C NMR | Data reported to be in accordance with previously published literature[5]. |
| Mass Spectrometry (HRMS/MS) | Protonated Ion [M+H]⁺: m/z 387.1814. Key Fragment Ions: m/z 258.1240 (loss of indole moiety), 214.0613 (loss of propane) |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway: Inhibition of Substance P / NK-1 Receptor
Caption: this compound inhibits Substance P binding to the NK-1 receptor.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Fiscalin B in Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B, a marine-derived alkaloid, has emerged as a promising candidate for neuroprotective strategies.[1] Initially identified as a substance P inhibitor, this compound and its derivatives have demonstrated significant potential in mitigating neuronal damage in in vitro models of neurodegenerative diseases.[1][2] These compounds have shown efficacy in protecting neuronal cells from toxins such as 1-methyl-4-phenylpyridinium (MPP+) and iron (III), which are known to induce cellular stress and death pathways relevant to Parkinson's and Alzheimer's disease respectively.[1][3] This document provides detailed application notes and protocols for the use of this compound in neuroprotective assays, enabling researchers to effectively evaluate its therapeutic potential.
Mechanism of Action
While the precise signaling cascades of this compound in neuroprotection are still under investigation, its known activity as a substance P inhibitor provides a strong putative mechanism.[1][2] Substance P, acting through the neurokinin-1 (NK1) receptor, is a key mediator of neuroinflammation, a process implicated in the pathogenesis of numerous neurodegenerative disorders.[3][4] By antagonizing the NK1 receptor, this compound may exert its neuroprotective effects by reducing neuroinflammation, preserving blood-brain barrier integrity, and attenuating microglial activation.[3][4]
Further research is required to elucidate the direct intracellular signaling pathways modulated by this compound in neurons that lead to cytoprotection against specific insults like mitochondrial dysfunction and oxidative stress.
Data Presentation
The following tables summarize the quantitative data on the effects of Fiscalin derivatives in various neuroprotective and related assays, based on studies using differentiated SH-SY5Y cells.[1]
Table 1: Cytotoxicity of Fiscalin Derivatives in differentiated SH-SY5Y cells (Neutral Red Uptake Assay)
| Fiscalin Derivative | Concentration (µM) | Cell Viability (%) after 24h exposure | Cell Viability (%) after 48h exposure |
| Fiscalin 12 | 10 | 93.7% | 90.3% |
| 25 | 68.8% | 55.0% | |
| 50 | 61.8% | 43.1% | |
| Fiscalin 14 | 10 | No significant effect | 91.1% |
| 25 | 74.9% | 60.9% | |
| 50 | 23.8% | 10.9% |
Data extracted from a study by Barreiro et al., 2022.[1]
Table 2: P-glycoprotein (P-gp) Modulatory Activity of Fiscalin Derivatives
| Fiscalin Derivative | Concentration (µM) | P-gp Transport Activity (% of control) | Effect |
| Fiscalin 4 | 5 | 73.2% | Inhibition |
| 10 | 64.3% | Inhibition | |
| 25 | 52.0% | Inhibition | |
| Fiscalin 5 | 5 | 74.6% | Inhibition |
| 10 | 65.6% | Inhibition | |
| 25 | 60.0% | Inhibition |
Data extracted from a study by Barreiro et al., 2022.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below. These protocols are based on established methods used in the scientific literature.[1]
Cell Culture and Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Differentiation of these cells into a more mature neuronal phenotype is crucial for obtaining relevant results.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Retinoic Acid (RA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Cell culture flasks and plates
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed the cells at a density of 25,000 cells/cm² in complete DMEM containing 10 µM RA.
-
Culture the cells for 3 days at 37°C.
-
After 3 days, add 80 nM of TPA to the culture medium.
-
Continue to culture the cells for another 3 days at 37°C to obtain differentiated cells with a dopaminergic neuronal phenotype.
Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Neutral Red (NR) solution (50 µg/mL in medium)
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of this compound in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Expose the differentiated cells to various concentrations of this compound for 24 or 48 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton™ X-100).
-
After the incubation period, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Add 100 µL of NR solution to each well and incubate for 2 hours at 37°C.
-
Remove the NR solution and wash the cells with PBS.
-
Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neuroprotection Assay against MPP+-Induced Cytotoxicity
This assay evaluates the ability of this compound to protect neuronal cells from the mitochondrial complex I inhibitor, MPP+.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution
-
MPP+ (1-methyl-4-phenylpyridinium) stock solution
-
Cell culture medium
-
Reagents for a viability assay (e.g., Neutral Red)
Protocol:
-
Seed and differentiate SH-SY5Y cells in 96-well plates.
-
Pre-incubate the cells with non-cytotoxic concentrations of this compound for 30 minutes.
-
Add MPP+ (e.g., 1500 µM) to the wells containing this compound. Include control wells with this compound alone, MPP+ alone, and a vehicle control.
-
Incubate the plates for 24 or 48 hours at 37°C.
-
Assess cell viability using the Neutral Red Uptake assay (Protocol 2) or another suitable viability assay.
-
Calculate the percentage of neuroprotection relative to the cells treated with MPP+ alone.
Neuroprotection Assay against Iron (III)-Induced Cytotoxicity
This assay assesses the protective effect of this compound against iron-induced oxidative stress and cell death.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution
-
Ferric nitrilotriacetate (FeNTA) solution (prepare fresh by mixing ferric nitrate and nitrilotriacetic acid)
-
Cell culture medium
-
Reagents for a viability assay
Protocol:
-
Seed and differentiate SH-SY5Y cells in 96-well plates.
-
Co-expose the cells to non-cytotoxic concentrations of this compound and various concentrations of FeNTA. Include control wells with this compound alone, FeNTA alone, and a vehicle control.
-
Incubate the plates for 24 or 48 hours at 37°C.
-
Measure cell viability using the Neutral Red Uptake assay (Protocol 2).
-
Determine the protective effect of this compound against different concentrations of the iron aggressor.
Mandatory Visualizations
Caption: Putative neuroprotective mechanism of this compound via Substance P/NK1R pathway.
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with a substance P receptor antagonist is neuroprotective in the intrastriatal 6-hydroxydopamine model of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease | PLOS One [journals.plos.org]
Analytical Techniques for Quantifying Fiscalin B in Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B is a fungal metabolite belonging to the quinazoline class of compounds, originally isolated from Neosartorya fischeri. It has garnered significant interest within the scientific community due to its biological activities, notably as an inhibitor of the substance P (SP) binding to the neurokinin-1 (NK-1) receptor. This activity suggests potential therapeutic applications in various physiological and pathological processes, including neuroinflammation and cancer. Accurate quantification of this compound in diverse biological samples is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, which are crucial for preclinical and clinical drug development.
These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented as a viable alternative for certain applications.
Analytical Methodologies
The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates can be effectively achieved using LC-MS/MS. This technique offers superior sensitivity and selectivity, which is essential for detecting low concentrations of the analyte in complex biological matrices. HPLC-UV can also be employed, particularly for in vitro studies or when higher concentrations of this compound are expected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness. The method involves chromatographic separation of this compound from endogenous matrix components followed by mass spectrometric detection.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a representative method for the quantification of this compound in human plasma. It is based on established methodologies for similar small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar quinazoline derivative or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient can be optimized for efficient separation. A representative gradient is as follows:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for quinazoline compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of standard solutions into the mass spectrometer. For this compound (C₂₃H₂₂N₄O₂; Molecular Weight: 386.45 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 387.2. Product ions would be determined from the fragmentation of this precursor.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve maximum signal intensity.
Method Validation Parameters (Representative Data)
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for a validated LC-MS/MS method.[1][2]
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: ≤ 7.8%; Inter-day: ≤ 9.2% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Within 0.95 - 1.05 |
| Stability | Analyte concentration within ±15% of nominal | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
An HPLC-UV method can be a cost-effective alternative for the quantification of this compound, particularly for in vitro samples or when high concentrations are anticipated. This method is generally less sensitive than LC-MS/MS.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Sample Preparation
Sample preparation can follow the same protein precipitation protocol as described for the LC-MS/MS method. Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to achieve a cleaner sample extract, which is often necessary for HPLC-UV analysis to minimize interferences.
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or phosphoric acid) can be used. A typical mobile phase could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined by scanning a standard solution (typically in the range of 220-280 nm for similar structures).
-
Column Temperature: Ambient or controlled at 25°C.
Method Validation Parameters (Representative Data)
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Calibration Range | Dependent on expected concentrations | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LOQ) | -8.9% to 10.3% |
| Precision (% CV) | ≤ 15% (≤ 20% for LOQ) | Intra-day: ≤ 10.5%; Inter-day: ≤ 12.1% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma using LC-MS/MS.
Signaling Pathway of Substance P via the NK-1 Receptor
This compound is an inhibitor of Substance P binding to the Neurokinin-1 (NK-1) receptor. The following diagram illustrates the general signaling cascade initiated by the binding of Substance P to its receptor, a process that this compound antagonizes.[3][4][5][6][7]
Caption: Substance P/NK-1 receptor signaling pathway inhibited by this compound.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the accurate and reliable quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For pharmacokinetic and other studies requiring low detection limits, the LC-MS/MS method is highly recommended. It is imperative that any method is fully validated in the specific biological matrix of interest to ensure data integrity and compliance with regulatory standards. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. mdpi.com [mdpi.com]
- 4. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]
Recommended dosage and administration of Fiscalin B for in vivo studies
Disclaimer: As of the latest literature review, specific in vivo dosage, administration, and pharmacokinetic data for Fiscalin B are not publicly available. The following application notes and protocols are provided as a general framework for researchers and drug development professionals to design and conduct initial in vivo studies for a novel investigational compound like this compound, based on established pharmacological and toxicological principles. All quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers must conduct their own dose-finding and toxicity studies to establish a safe and effective dosage range for this compound in their specific animal models and experimental contexts.
Introduction
This compound is a fungal metabolite isolated from Neosartorya fischeri. In vitro studies have identified Fiscalins as inhibitors of substance P binding to the human neurokinin-1 (NK-1) receptor, suggesting potential therapeutic applications in inflammatory processes, pain, and other neurological disorders. To translate these in vitro findings into potential clinical applications, in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and safety profile of this compound. These notes provide a recommended starting point for the in vivo investigation of this compound.
Data Presentation: Hypothetical In Vivo Parameters
The following tables illustrate how quantitative data from initial in vivo studies on this compound could be structured for clear comparison.
Table 1: Hypothetical Dose-Response Data for this compound in a Murine Model of Inflammation
| Dosage (mg/kg) | Administration Route | Efficacy (% Inhibition of Edema) | Observation Period (hours) |
| 1 | Intraperitoneal (IP) | 15 ± 4.2 | 24 |
| 5 | Intraperitoneal (IP) | 45 ± 6.8 | 24 |
| 10 | Intraperitoneal (IP) | 75 ± 8.1 | 24 |
| 1 | Oral (PO) | 5 ± 2.1 | 24 |
| 5 | Oral (PO) | 18 ± 3.5 | 24 |
| 10 | Oral (PO) | 32 ± 5.3 | 24 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Dosage (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 2 (IV) | Intravenous | 1500 | 0.1 | 2500 | 2.5 | 100 |
| 10 (IP) | Intraperitoneal | 800 | 0.5 | 3000 | 3.0 | 80 |
| 20 (PO) | Oral | 200 | 1.0 | 1500 | 3.5 | 30 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal (IP), intravenous (IV), and oral (PO) administration in rodents.
-
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Vehicle Preparation:
-
For IP/PO administration: Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% saline.
-
For IV administration: Prepare a vehicle solution of 5% DMSO, 10% PEG400, and 85% saline. Note: The concentration of organic solvents should be minimized for IV administration to avoid hemolysis and vascular irritation.
-
-
This compound Solubilization:
-
Weigh the required amount of this compound powder.
-
Add the required volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Slowly add the remaining vehicle components (PEG400, saline, Tween 80 if needed) while continuously vortexing to prevent precipitation.
-
If necessary, use a sonicator for a short period to aid dissolution.
-
-
Final Preparation:
-
Adjust the final concentration with saline to achieve the desired dose in a suitable injection volume (e.g., 5-10 mL/kg for IP/PO, 1-2 mL/kg for IV).
-
Visually inspect the solution for any precipitates. The final solution should be clear.
-
Sterilize the solution by filtering through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
-
-
Protocol 2: Acute Toxicity and Dose-Range Finding Study
This protocol outlines a single-dose acute toxicity study in mice to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Animal Model:
-
Male and female BALB/c mice, 6-8 weeks old.
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=3-5 per sex per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 10, 50, 100, 500 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., IP or PO).
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, gait, respiration, and any signs of pain or distress.
-
Measure body weight daily.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that die prematurely) and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause mortality or serious signs of toxicity.
-
Analyze changes in body weight and histopathological findings to identify potential target organs of toxicity.
-
-
Protocol 3: Pilot Pharmacokinetic Study
This protocol describes a pilot PK study in rats to determine the basic pharmacokinetic profile of this compound.
-
Animal Model:
-
Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
-
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) to one group of rats (n=3-4).
-
Administer a single oral (PO) dose of this compound (e.g., 20 mg/kg) to another group of rats (n=3-4).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including Cmax, Tmax, AUC, half-life, and bioavailability (for the PO group).
-
-
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A general workflow for the initial in vivo evaluation of this compound.
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical inhibition of the Substance P/NK-1 receptor signaling pathway by this compound.
Proper handling, storage, and disposal of Fiscalin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B is a quinazoline alkaloid first isolated from the fungus Neosartorya fischeri.[1] It has garnered interest in the scientific community for its biological activities, notably as an inhibitor of substance P binding to the neurokinin-1 (NK-1) receptor.[1] This property suggests its potential therapeutic application in conditions involving neurogenic inflammation and pain. Furthermore, derivatives of this compound have demonstrated neuroprotective and antitumor effects, highlighting the potential of this chemical scaffold in drug discovery.[2]
These application notes provide essential information on the proper handling, storage, and disposal of this compound, along with detailed protocols for its use in common experimental assays.
Proper Handling, Storage, and Disposal
Safety Precautions and Personal Protective Equipment (PPE)
This compound should be handled with the same precautions as other potentially hazardous or cytotoxic compounds.
-
Engineering Controls : All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment :
-
Gloves : Wear nitrile or other chemical-resistant gloves at all times.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Lab Coat : A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection : If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is recommended.
-
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Temperature : Store in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended, particularly for solutions.[3] Alkaloids are generally stable, but lower temperatures will slow any potential degradation.[3]
-
Container : Keep in a tightly sealed, light-resistant container to prevent degradation from light and moisture.
-
Inert Atmosphere : For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Disposal
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste materials (e.g., unused compound, contaminated pipette tips, gloves, and vials) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility is known.
-
Disposal Method : Dispose of the hazardous waste through your institution's environmental health and safety office. The preferred method of disposal for heterocyclic nitrogenous compounds is high-temperature incineration by a licensed facility.[4] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following table summarizes key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₄O₂ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| Ki for Substance P binding (human NK-1 receptor) | 174 µM | [1] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound and its derivatives. These can be adapted for specific research needs.
Substance P Binding Assay (Competitive Binding)
This protocol is designed to determine the inhibitory activity of this compound on the binding of substance P to the neurokinin-1 (NK-1) receptor.
Materials:
-
HEK293 cells expressing the human NK-1 receptor
-
Radiolabeled substance P (e.g., [³H]Substance P)
-
Unlabeled substance P (for positive control)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Preparation : Culture and harvest HEK293-NK1R cells. Prepare a cell membrane suspension.
-
Assay Setup : In a 96-well plate, add the following to each well:
-
Cell membrane suspension
-
Radiolabeled substance P at a concentration near its Kd.
-
Varying concentrations of this compound (or unlabeled substance P for the standard curve).
-
Binding buffer to the final volume.
-
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing : Wash the filters several times with ice-cold wash buffer.
-
Scintillation Counting : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled substance P (IC₅₀). This can be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive substance P binding assay.
Neuroprotection Assay against MPP⁺-Induced Cytotoxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from a toxin that induces a Parkinson's-like phenotype.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Cell viability assay reagent (e.g., MTT, Resazurin, or Neutral Red)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Toxin Exposure : Add MPP⁺ to the wells (except for the vehicle control) at a concentration known to induce significant cell death (e.g., 500 µM).
-
Incubation : Incubate the plate for 24-48 hours.
-
Cell Viability Assessment : Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the control (untreated) cells.
Caption: Workflow for a neuroprotection assay in SH-SY5Y cells.
Signaling Pathway
This compound's primary known mechanism of action is the inhibition of substance P binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1] The binding of substance P to the NK-1 receptor activates downstream signaling cascades that are involved in pain transmission and inflammation.[5][6]
Substance P / NK-1 Receptor Signaling Pathway:
-
Binding : Substance P binds to the extracellular domain of the NK-1 receptor.
-
G-Protein Activation : This binding induces a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins.
-
PLC Activation : The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP₃ : Binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG : Activates protein kinase C (PKC).
-
-
Cellular Response : The increase in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.
Action of this compound : this compound acts as an antagonist at the NK-1 receptor, preventing substance P from binding and thereby inhibiting the downstream signaling cascade.
Caption: Substance P/NK-1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alc-0159.com [alc-0159.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Preparation of Fiscalin B Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B is a natural product belonging to the pyrazino[2,1-b]quinazoline-3,6-dione class of compounds, originally isolated from the fungus Neosartorya fischeri.[1] It has garnered interest in drug discovery for its biological activities, including its role as a substance P inhibitor.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₂₃H₂₂N₄O₂ | [2] |
| Molecular Weight | 386.4 g/mol | [2] |
| Recommended Solvent | Anhydrous DMSO | General best practice |
| Typical Stock Concentration | 1 mM - 20 mM | To avoid precipitation, lower concentrations (e.g., 1 mM) are recommended for long-term storage.[3] Higher concentrations are often used for creating compound libraries. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Aliquoting is crucial to avoid repeated freeze-thaw cycles.[4] |
| Shelf Life in Solvent | Up to 6 months at -80°C, 1 month at -20°C | For storage longer than one month at -20°C, re-examination of efficacy is recommended.[4] |
| Max DMSO in Cell Assays | < 0.5% | To prevent cellular toxicity. A vehicle control with the same DMSO concentration is essential.[4] |
| Max DMSO in Animal Studies | < 2% | To reduce potential toxicity in animals.[4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure
-
Determine the Required Mass:
-
The molecular weight of this compound is 386.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (386.4 g/mol ) x (1000 mg/g) = 3.864 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 3.864 mg of this compound powder into the tared container.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
Cap the container tightly.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage and Handling:
-
Once dissolved, it is highly recommended to create smaller aliquots (e.g., 20 µL or 50 µL) in separate sterile tubes to minimize the number of freeze-thaw cycles.[4]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
-
Preparation of Working Solutions:
-
When preparing working solutions for experiments, it is best to perform serial dilutions.[4]
-
For example, to prepare a 10 µM working solution for a cell culture experiment with a final DMSO concentration of 0.1%, you would dilute the 10 mM stock solution 1:1000 in the culture medium. This can be done in a stepwise manner to prevent precipitation.[4]
-
Crucially , always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples.[4]
-
Workflow and Pathway Diagrams
Caption: Workflow for preparing and using a this compound stock solution.
Best Practices and Considerations
-
DMSO Quality: Always use high-purity, anhydrous (or low water content) DMSO to prevent compound degradation. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, so keep the source bottle tightly sealed.[5]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate the absorption of other chemicals through the skin.
-
Solubility Limits: If you observe precipitation upon dissolution or after a freeze-thaw cycle, the concentration may be too high. Preparing a more dilute stock solution (e.g., 1 mM) is a common strategy to overcome this.[3]
-
Compound Stability: While many compounds are stable in DMSO at low temperatures, some may degrade.[6] If stability is a concern, it is best to prepare fresh solutions or conduct a stability study.
-
Filtration: For sterile applications such as cell culture, the final working solution (after dilution in aqueous medium) can be sterilized by filtration through a 0.22 µm filter if necessary. Do not attempt to filter the highly concentrated DMSO stock solution, as this can be difficult and may not be compatible with all filter types.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H22N4O2 | CID 10091548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. quora.com [quora.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fiscalin B
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of Fiscalin B using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a fungal metabolite with a range of biological activities, including neuroprotective and antitumor properties, and it also acts as a substance P inhibitor.[1][2][3] Accurate and reliable quantitative analysis is crucial for research and development involving this compound.
Introduction
This compound is a quinazolinone alkaloid that has garnered interest in the scientific community for its potential therapeutic applications.[1][2] This application note outlines a robust HPLC method for the quantification of this compound in various sample matrices. The described protocol is intended to serve as a comprehensive guide for researchers, from sample preparation to data analysis.
Experimental Protocols
A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. This method is designed to be specific, accurate, and precise.
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require optimization depending on the specific C18 column and HPLC system used. A good starting point for an isocratic method is a mixture of acetonitrile and water (e.g., 60:40 v/v). For gradient elution, a gradient from 20% to 95% acetonitrile over 8 minutes can be effective.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation method will vary depending on the matrix. For instance, for extraction from a fungal culture:
-
Homogenize the fungal mycelia or extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
The following parameters should be evaluated to ensure the suitability of the HPLC method for its intended purpose.
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | ~ 5.8 |
Note: The values presented in Table 2 are hypothetical and should be determined experimentally during method validation.
Data Presentation
The quantitative data for this compound analysis should be summarized in a clear and structured format for easy comparison and interpretation.
Table 3: Quantitative Analysis of this compound in Samples (Example Data)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 5.82 | 150234 | 10.0 |
| Standard 2 (50 µg/mL) | 5.81 | 751170 | 50.0 |
| Sample A | 5.83 | 325489 | 21.7 |
| Sample B | 5.82 | 458912 | 30.6 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
Signaling Pathway Visualization
While this compound is known to be an inhibitor of substance P, a detailed signaling pathway of its action is not well-established in the currently available literature.[4] Therefore, a diagram illustrating a potential mechanism of action is provided below as a conceptual representation. Substance P is a neuropeptide that binds to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, leading to downstream signaling cascades. This compound may act as an antagonist at this receptor.
Caption: Proposed mechanism of this compound as a Substance P inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile [mdpi.com]
- 3. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of Fiscalin B and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B, an indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, is a natural product with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, providing insights into its efficacy, safety, and pharmacokinetic profile. This application note details a robust methodology employing Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the sensitive and accurate identification of this compound and its phase I metabolites. The protocols outlined herein are applicable for in vitro metabolism studies using human liver microsomes.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with human liver microsomes to generate its metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Collect the supernatant for UPLC-Q-TOF-MS analysis.
-
Prepare a control sample by following the same procedure but omitting the NADPH regenerating system.[1]
UPLC-Q-TOF-MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
UPLC system equipped with a suitable column (e.g., Phenyl-Hexyl column, 50 × 2.1 mm; 5 µm)[2]
-
Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient can be optimized, for example: 0-8 min, 30-95% B; 8.01-11 min, 95-20% B.[2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C[3]
-
Drying Gas Flow: 8 L/min[3]
-
Nebulizer Gas Pressure: 35 psi[3]
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to acquire both full scan MS and MS/MS spectra.[2]
-
Mass Range: m/z 100-1000[3]
-
Collision Energy: A range of collision energies (e.g., 25-62.5 eV) should be applied to obtain comprehensive fragmentation data.[2]
Data Presentation
The identification of this compound and its metabolites is based on their retention time (Rt), accurate mass-to-charge ratio (m/z), and MS/MS fragmentation patterns.
Table 1: UPLC-HRMS/MS Data for this compound and its In Vitro Metabolites. [1]
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Molecular Formula | Mass Difference (amu) | Proposed Modification |
| This compound | 3.87 | 387.1826 | C₂₃H₂₂N₄O₂ | - | - |
| Metabolite M1 | 3.21 | 403.1765 | C₂₃H₂₂N₄O₃ | +16 | Hydroxylation |
| Metabolite M2 | 2.56 | 419.1708 | C₂₃H₂₂N₄O₄ | +32 | Dihydroxylation |
| Metabolite M3 | 3.54 | 421.1863 | C₂₃H₂₄N₄O₄ | +34 | Hydroxylation + H₂O |
Table 2: Key MS/MS Fragment Ions for Structural Elucidation. [1][2]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Interpretation |
| This compound | 387.1826 | 258.1240, 214.0613, 170.0597 | Loss of indole moiety, neutral loss of propane, cleavage of C-N bond |
| Metabolite M1 | 403.1765 | 385.1678, 186.0632, 146.0596 | Neutral loss of water, hydroxylated indole moiety fragments |
| Metabolite M2 | 419.1708 | 401.1623, 186.0632, 146.0596 | Neutral loss of water from hydroxylated isobutyl moiety, hydroxylated indole moiety fragments |
| Metabolite M3 | 421.1863 | 403.1765, 385.1678 | Neutral loss of water |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolism and UPLC-Q-TOF-MS analysis of this compound.
Proposed Metabolic Pathway of this compound
Caption: Proposed phase I metabolic pathway of this compound.
References
Troubleshooting & Optimization
How to improve the solubility of Fiscalin B for experiments
Welcome to the technical support center for Fiscalin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline alkaloid originally isolated from the fungus Neosartorya fischeri.[1] It functions as an antagonist of the neurokinin-1 (NK-1) receptor, inhibiting the binding of its natural ligand, Substance P.[1] This interaction blocks downstream signaling pathways involved in processes such as pain transmission and inflammation.
Q2: In which solvents is this compound generally soluble?
As a complex heterocyclic alkaloid, this compound is expected to be soluble in polar aprotic organic solvents and some polar protic solvents, while being poorly soluble in aqueous solutions.[2][3][4] See the solubility data table below for more details.
Q3: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?
This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment (like cell culture medium) where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen primary solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that solvent.
-
Solution:
-
Try reducing the concentration of the stock solution you are preparing.
-
Gently warm the solution in a water bath (37°C) and vortex or sonicate to aid dissolution. Be cautious with heat, as it can potentially degrade the compound.
-
If solubility is still an issue, consider a different primary solvent. Based on the general properties of similar alkaloids, DMF may offer higher solubility than DMSO.[5] However, always check the tolerance of your specific cell line to any new solvent.
-
Issue 2: The solution is clear after initial dissolution, but crystals form after storage.
-
Possible Cause: The stock solution is supersaturated and the compound is precipitating out over time, especially if stored at a lower temperature.
-
Solution:
-
Prepare a less concentrated stock solution.
-
Before each use, warm the stock solution to 37°C and vortex to ensure any precipitated compound is redissolved.
-
Store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
-
Issue 3: Immediate and heavy precipitation occurs upon adding the this compound stock to the cell culture medium.
-
Possible Cause: Severe solvent shock due to a large difference in polarity and a high final concentration of this compound.
-
Solution:
-
Use an intermediate dilution step. Before adding to your final volume of cell culture medium, dilute your concentrated DMSO stock solution with a small volume of pre-warmed (37°C) medium. This gradual change in the solvent environment can help keep the compound in solution.
-
Optimize the addition process. Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed medium while gently vortexing or swirling. This promotes rapid dispersal and prevents localized high concentrations of the compound and solvent.
-
Reduce the final concentration. The desired final concentration of this compound may be above its solubility limit in the final cell culture medium. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents
| Solvent | Molecular Weight ( g/mol ) | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 78.13 | > 10 mg/mL | A common primary solvent for preparing high-concentration stock solutions of hydrophobic compounds. |
| N,N-Dimethylformamide (DMF) | 73.09 | > 15 mg/mL | May offer higher solubility for quinazoline derivatives compared to DMSO.[5] Ensure cell line compatibility. |
| Ethanol | 46.07 | Sparingly Soluble | May be used for intermediate dilutions, but lower solubility than DMSO or DMF is expected. |
| Methanol | 32.04 | Sparingly Soluble | Similar to ethanol, it has limited utility as a primary solvent for this compound. |
| Water | 18.02 | Insoluble | This compound is a hydrophobic molecule with very poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | N/A | Insoluble | Not a suitable solvent for this compound. |
Note: The solubility values presented are estimates based on the general characteristics of quinazoline alkaloids and are intended for guidance. Empirical determination of solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 386.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
-
Procedure:
-
Weigh out 3.86 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Medium for a Final Concentration of 10 µM
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Intermediate Dilution (1:10):
-
In a sterile tube, add 90 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 1 mM intermediate solution.
-
-
Final Dilution (1:100):
-
In a separate sterile tube, add the required volume of pre-warmed complete cell culture medium (e.g., for 10 mL final volume, use 9.9 mL).
-
Add the appropriate volume of the 1 mM intermediate solution to achieve the final desired concentration (e.g., for a 10 µM final concentration in 10 mL, add 100 µL of the 1 mM intermediate solution).
-
Add the 1 mM intermediate solution dropwise to the pre-warmed medium while gently swirling the tube to ensure rapid and uniform mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 10 µM final concentration prepared as above, the final DMSO concentration will be 0.1%.
-
-
Application to Cells:
-
Remove the existing medium from your cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
-
Return the cells to the incubator and observe for any signs of precipitation under a microscope after a few hours.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Substance P/NK-1 Receptor signaling pathway inhibited by this compound.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Alkaloids [m.chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. cibtech.org [cibtech.org]
Troubleshooting low yield in Fiscalin B chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Fiscalin B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
Q1: My overall yield for the this compound synthesis is significantly lower than reported values (e.g., <15%). What are the most likely causes?
A1: Low overall yield in a multi-step synthesis like that of this compound can result from inefficiencies at several stages. The most critical steps to investigate are the initial formation of the benzoxazinone intermediate and the subsequent Pictet-Spengler reaction. Potential causes include:
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are crucial for both key steps.
-
Reagent quality: Impurities in starting materials, especially the degradation of tryptophan or the presence of water, can significantly impact the reaction outcome.
-
Purification losses: this compound and its intermediates may be challenging to purify, leading to material loss during chromatographic separation or recrystallization.
-
Side reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.
Issue 2: Problems with the Benzoxazinone Intermediate Formation
Q2: I am observing a low yield or an inseparable mixture of products during the formation of the benzoxazinone intermediate from anthranilic acid and N-Fmoc-L-valine. How can I troubleshoot this step?
A2: This initial condensation is critical for the overall success of the synthesis. Here are some common problems and solutions:
-
Incomplete reaction: The reaction between anthranilic acid and the protected amino acid may not go to completion.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the activating agent (e.g., triphenyl phosphite) and intermediates. Extend the reaction time and ensure the temperature is maintained consistently.
-
-
Formation of dihydro analogs: Especially when using orthoesters as activating agents, the formation of a stable 1,2-dihydro-4H-benzoxazine-4-one intermediate can occur, which may be difficult to convert to the desired benzoxazinone.[1]
-
Solution: The final elimination step can be promoted by adjusting the reaction time and temperature. Microwave-assisted synthesis has been shown to be effective in driving the reaction to completion.[1]
-
-
Side reactions: Anthranilic acid can undergo self-condensation or other side reactions under harsh conditions.
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents.
-
Issue 3: Low Yield in the Pictet-Spengler Reaction
Q3: The Pictet-Spengler reaction to form the pyrazino[2,1-b]quinazoline-3,6-dione core is resulting in a low yield of this compound. What are the key parameters to optimize?
A3: The Pictet-Spengler reaction is a powerful tool for constructing the core structure of this compound, but it can be sensitive to several factors.[2][3]
-
Inadequate Acid Catalysis: This reaction is acid-catalyzed, and the choice and amount of acid are critical for activating the imine for cyclization.[2][4]
-
Poor Nucleophilicity of the Indole Ring: The indole nucleus of tryptophan acts as the nucleophile in the cyclization step.
-
Solution: While the indole ring is generally electron-rich and reactive, highly acidic conditions can sometimes lead to side reactions on the indole ring itself. Protecting groups on the indole nitrogen are generally not required but can be considered if side reactions are a major issue.
-
-
Low Quality or Impure Reagents: The purity of the tryptophan derivative and the intermediate from the first step is crucial. Aldehyde impurities can lead to side products.
-
Solution: Use freshly purified starting materials. Ensure the intermediate from the first step is thoroughly purified and characterized before proceeding.
-
-
Formation of Side Products: Dimerization or polymerization of intermediates can occur, especially in the presence of strong acids.[4] Over-oxidation of the product is also a possibility.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Optimizing the reaction temperature and time can help to minimize the formation of degradation products.
-
Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound and related compounds.
Table 1: Reported Yields for this compound Synthesis
| Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Gram-Scale Synthesis | Anthranilic acid, N-Fmoc-L-valine, D-Tryptophan methyl ester hydrochloride | Two-step; Microwave-assisted Pictet-Spengler at 220 °C for 2 min | 22.7% | [4] |
| Microwave-Promoted One-Pot | Boc-amino acids, amino acid esters | Three-component reaction | 20% | [5] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound (Enantiomeric Mixture)
This protocol is adapted from a reported gram-scale synthesis.[4]
Step 1: Formation of the Benzoxazinone Intermediate (in situ)
-
In a two-neck, round-bottomed flask, combine anthranilic acid (1 eq), N-Fmoc-L-valine (1 eq), and triphenyl phosphite (1.5 eq).
-
Add dry pyridine as the solvent.
-
Heat the mixture with stirring at 55 °C for 48 hours in a closed system.
-
The resulting solution containing the benzoxazinone intermediate is used directly in the next step without isolation.
Step 2: Pictet-Spengler Reaction
-
To the mixture from Step 1, add D-Tryptophan methyl ester hydrochloride (1 eq).
-
Divide the reaction mixture for parallel synthesis in a microwave reactor.
-
Irradiate the mixture at 220 °C with controlled power for 2 minutes.
-
Combine the reaction mixtures and evaporate the pyridine under reduced pressure.
-
Dry the residue under a stream of nitrogen.
-
Purify the crude product by silica gel flash chromatography followed by preparative TLC to yield this compound.
Visualizations
Diagram 1: Chemical Synthesis Pathway of this compound
Caption: A simplified workflow for the two-step synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow to diagnose and resolve low yield issues.
References
- 1. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Optimizing Fiscalin B Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fiscalin B in cytotoxicity assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential mechanisms of action to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a fungal metabolite belonging to the pyrazino[2,1-b]quinazoline-3,6-dione class of compounds. It has been reported to possess various biological activities, including substance P inhibition and potential antitumor effects. Analogues of this compound have demonstrated moderate cytotoxic effects against several human cancer cell lines.[1]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on studies of its analogues, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. Eight derivatives of this compound have shown moderate cytotoxic effects with GI50 concentrations ranging from 30 to 80µM in non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) human cell lines.[1]
Q3: How should I dissolve this compound for my experiments?
This compound is predicted to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cytotoxicity assay is most suitable for this compound?
Both the MTT and Sulforhodamine B (SRB) assays are suitable for assessing the cytotoxic effects of this compound. The choice of assay may depend on the specific cell line and experimental goals. The SRB assay, which measures total protein content, can be less prone to interference from compounds that affect mitochondrial respiration, which is the basis of the MTT assay.
Q5: What are the potential signaling pathways affected by this compound?
While the direct signaling pathways modulated by this compound are still under investigation, studies on structurally related compounds provide some insights. For instance, the flavonoid Fisetin, which shares some structural similarities, has been shown to induce apoptosis in cancer cells by targeting the PI3K/AKT/mTOR and MAPK signaling pathways. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.
Quantitative Data Summary
The following table summarizes the reported growth inhibitory concentrations (GI50) for analogues of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 Concentration (µM) |
| H460 | Non-small cell lung cancer | 30 - 80 |
| HCT15 | Colon adenocarcinoma | 30 - 80 |
| MCF7 | Breast cancer | 30 - 80 |
Data is based on studies of eight different this compound analogues.[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cytotoxicity of this compound in adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50/GI50 value.
MTT Assay
This protocol outlines the procedure for assessing cell viability based on mitochondrial activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the SRB assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of viable cells relative to the vehicle control and calculate the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | This compound concentration is too low. | Test a higher concentration range (e.g., up to 200 µM). |
| Cell line is resistant to this compound. | Try a different cancer cell line with a different genetic background. | |
| Incorrect assay procedure. | Review the experimental protocol for any deviations. Ensure proper incubation times and reagent concentrations. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting. | |
| Compound precipitation in culture medium | Poor solubility of this compound. | Ensure the final DMSO concentration is as low as possible. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the wells for any precipitate after adding the compound. |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Instability of this compound stock solution. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Visualizations
Caption: Proposed signaling pathway of this compound based on related compounds.
Caption: General workflow for a cytotoxicity assay using this compound.
References
Technical Support Center: Fiscalin B Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of Fiscalin B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges you may encounter during your experiments.
Disclaimer: Publicly available stability data for this compound is limited. The information provided herein is based on the chemical properties of its core structures—an indole moiety and a pyrazino[2,1-b]quinazoline-3,6-dione ring system—and general principles of pharmaceutical stability analysis. The quantitative data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: this compound's structure contains an indole ring and a quinazolinone system, which can be susceptible to degradation under certain conditions. The primary causes of degradation in aqueous solutions are likely:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]
-
Hydrolysis: The quinazolinone ring, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[3][4]
-
Photodegradation: Indole-containing compounds can be sensitive to light, leading to photochemical degradation.[5][6]
Q2: What are the optimal pH and temperature conditions for storing this compound aqueous solutions?
A2: While specific data for this compound is unavailable, based on related indole alkaloids, slightly acidic conditions (pH 4-6) may enhance stability by reducing the rate of oxidation.[7] It is crucial to avoid strongly acidic or alkaline conditions, which could catalyze hydrolysis of the quinazolinone structure. For short-term storage, refrigeration (2-8 °C) is recommended to slow down potential degradation reactions. For long-term storage, consider preparing fresh solutions or storing them frozen at -20 °C or below.
Q3: I am observing new peaks in my HPLC analysis of a this compound solution. What could these be?
A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Based on the structure of this compound, potential degradation products could arise from:
-
Oxidation of the indole ring: This could lead to the formation of oxindole derivatives.[1][2]
-
Hydrolysis of the amide bonds in the pyrazino[2,1-b]quinazoline-3,6-dione ring system, particularly under harsh pH and temperature conditions.[3][4]
To identify these new peaks, LC-MS analysis is recommended to obtain the mass of the degradation products, which can provide clues to their structures.[8][9][10]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Use high-purity solvents and reagents: Impurities in solvents can catalyze degradation.
-
Work with freshly prepared solutions whenever possible.
-
Protect solutions from light: Use amber vials or cover your containers with aluminum foil.[5]
-
Maintain a controlled temperature: Avoid exposing solutions to high temperatures.
-
De-gas your solvents: To minimize oxidation, you can sparge your solvents with an inert gas like nitrogen or argon.
-
Consider the use of antioxidants: If oxidation is a major concern, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, but its compatibility with your experimental system must be verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency over time in solution. | Oxidation of the indole moiety. | Prepare fresh solutions. Store stock solutions at -20°C or -80°C. Protect from light by using amber vials. Use degassed solvents. |
| Hydrolysis of the quinazolinone ring. | Ensure the pH of the aqueous solution is near neutral or slightly acidic. Avoid high temperatures. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use LC-MS to determine the mass of the unknown peaks and elucidate their structures.[10][11] |
| Precipitation of this compound from aqueous solution. | Poor solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent experimental results. | Instability of this compound under experimental conditions. | Evaluate the stability of this compound under your specific assay conditions (e.g., buffer composition, temperature, light exposure). Prepare a control sample of this compound in the assay buffer and analyze it at the beginning and end of the experiment to assess degradation. |
Data Presentation
The following table provides an illustrative example of stability data for this compound under forced degradation conditions. Note: This data is hypothetical and for demonstration purposes only.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 | 4.3 |
| 48 | 72.1 | 18.9 | 9.0 | |
| 0.1 M NaOH, 60°C | 24 | 88.9 | 8.1 | 3.0 |
| 48 | 79.5 | 14.3 | 6.2 | |
| 3% H₂O₂, RT | 24 | 65.4 | 25.1 | 9.5 |
| 48 | 42.3 | 38.7 | 19.0 | |
| Photostability (UV light), RT | 24 | 90.7 | 6.3 | 3.0 |
| 48 | 82.4 | 12.1 | 5.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration.
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC-UV method (Protocol 1).
-
For identification of degradation products, analyze the samples using a validated LC-MS method.[8][10][11][12]
Visualizations
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - LC-MS visual recording of drug secondary degradation - University of Illinois Chicago - Figshare [indigo.uic.edu]
Navigating the Challenges of Fiscalin B Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the potent substance P inhibitor, Fiscalin B, this technical support center provides a comprehensive guide to overcoming common experimental hurdles. Drawing from established synthetic protocols, this resource offers troubleshooting advice and frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Experimental Protocol |
| Low Overall Yield (<20%) | - Inefficient coupling of starting materials.- Suboptimal reaction conditions for cyclization.- Degradation of intermediates or final product. | - Employ microwave-assisted synthesis to improve reaction kinetics and yields.[1]- Utilize efficient coupling reagents like triphenyl phosphite in pyridine.[2]- Carefully control temperature and reaction time to minimize side reactions. | --INVALID-LINK----INVALID-LINK-- |
| Poor Diastereoselectivity | - Inadequate stereocontrol during the Pictet-Spengler reaction or subsequent cyclizations.- Epimerization under harsh reaction conditions. | - Optimize the Pictet-Spengler reaction conditions (catalyst, solvent, temperature) to favor the desired diastereomer.- Consider using chiral auxiliaries or catalysts to direct stereochemistry.- Employ milder reaction conditions to prevent epimerization. | --INVALID-LINK-- |
| Formation of N-Oxide Byproducts | - Unwanted oxidation of nitrogen atoms in the quinazoline or indole rings, particularly during late-stage modifications. | - Use specific and mild oxidizing agents for intended transformations.- Employ inert atmospheres (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.- Optimize reaction times to reduce the likelihood of over-oxidation. | --INVALID-LINK-- |
| Difficult Purification of this compound | - Presence of closely related impurities or unreacted starting materials.- Tailing or poor separation on silica gel chromatography. | - Utilize flash column chromatography with a carefully selected solvent system.- Consider recrystallization from an appropriate solvent to obtain highly pure product.- Employ high-performance liquid chromatography (HPLC) for final purification if high purity is required. | --INVALID-LINK-- |
| Incomplete Pictet-Spengler Reaction | - Insufficiently acidic catalyst or deactivation of the catalyst.- Low reactivity of the indole nucleus. | - Use a strong acid catalyst like hydrochloric acid or trifluoroacetic acid.[3]- Ensure anhydrous reaction conditions as water can inhibit the reaction.- Increase the reaction temperature or time, monitoring for product formation and degradation. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The key steps that significantly impact the overall yield and purity of this compound are the construction of the pyrazino[2,1-b]quinazoline-3,6-dione core and the diastereoselective formation of the chiral centers. The initial coupling of the amino acid precursors and the subsequent cyclization reactions are crucial for forming the core structure. The Pictet-Spengler reaction, or analogous cyclizations, dictates the stereochemistry of the final product and is often a challenging step to control.
Q2: I am observing a complex mixture of products after the cyclization step. What could be the issue?
A2: A complex product mixture often points to side reactions or incomplete conversion. Potential causes include:
-
Side reactions: The formation of regioisomers or undesired cyclization products can occur. Optimizing the reaction conditions, such as temperature and catalyst, can improve selectivity.
-
Decomposition: this compound and its intermediates may be sensitive to prolonged exposure to harsh conditions (e.g., strong acids or high temperatures). Reducing reaction times or using milder reagents can mitigate this.
-
Starting material impurities: Ensure the purity of your starting materials, as impurities can lead to a cascade of unwanted byproducts.
Q3: How can I improve the yield of the Pictet-Spengler reaction in my synthesis?
A3: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline moiety often found in related alkaloids. To improve yields:
-
Catalyst Choice: A strong acid catalyst is typically required to generate the reactive iminium ion intermediate.[3] Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrate.
-
Solvent: The choice of solvent can influence reaction rates and yields. Aprotic solvents are often preferred.
-
Temperature: While heating is often necessary, excessive temperatures can lead to degradation. A systematic study of the temperature profile is recommended.
Q4: What is the stability of this compound under different conditions?
A4: While specific stability data for this compound is limited, related heterocyclic compounds can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis or epimerization. It is advisable to store this compound in a cool, dry, and dark place. For long-term storage, an inert atmosphere is recommended. When performing reactions, it is best to use the mildest conditions possible and to minimize the exposure time to harsh reagents.
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis
This protocol is adapted from a reported highly efficient and concise total synthesis of this compound.[1]
-
Reaction Setup: In a microwave-safe vessel, combine L-tryptophan methyl ester, N-Boc-L-valine, and anthranilic acid in a suitable solvent (e.g., pyridine).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and for a specific duration as optimized for your microwave reactor.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Protocol 2: Two-Step Gram-Scale Synthesis
This protocol follows a methodology for producing gram quantities of this compound.[2]
-
Step 1: Formation of the Benzoxazinone Intermediate:
-
Step 2: Cyclization to this compound:
-
Add L-tryptophan methyl ester hydrochloride to the reaction mixture containing the benzoxazinone intermediate.
-
Heat the mixture under reflux or utilize microwave irradiation to promote the final cyclization.
-
After completion, cool the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
Protocol 3: Pictet-Spengler Reaction Optimization
This generalized protocol provides a starting point for optimizing the Pictet-Spengler reaction for the synthesis of this compound precursors.
-
Reactant Preparation: Dissolve the tryptamine derivative and the appropriate aldehyde or ketone in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid in a suitable solvent) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench with a suitable base (e.g., saturated sodium bicarbonate solution) and perform an extractive workup.
-
Purification: Purify the resulting tetrahydro-β-carboline derivative by column chromatography.
Protocol 4: Late-Stage Oxidation
This protocol outlines a general approach for performing a late-stage oxidation, a common step in the synthesis of complex natural products.
-
Substrate Dissolution: Dissolve the advanced intermediate in a suitable solvent.
-
Oxidant Addition: Add a mild and selective oxidizing agent (e.g., m-CPBA, dimethyldioxirane) portion-wise at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm and improve selectivity.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid over-oxidation and byproduct formation.
-
Quenching: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Workup and Purification: Perform an aqueous workup and purify the oxidized product by chromatography.
Protocol 5: Purification of this compound
This protocol describes a general procedure for the purification of this compound.
-
Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of an ethyl acetate/hexanes mixture, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
Dissolve the purified this compound from chromatography in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing the Synthesis
To aid in understanding the key transformations, the following diagrams illustrate the general synthetic workflow and a critical reaction pathway.
Caption: A generalized workflow for the large-scale synthesis of this compound.
Caption: The key steps of the Pictet-Spengler reaction.
References
Technical Support Center: Interpreting Unexpected Results from Fiscalin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Fiscalin B.
Introduction to this compound
This compound is a fungal metabolite known for its potential biological activities, including antitumor effects.[1] Like many natural products, its precise mechanism of action can be complex and may vary across different cell types. Experiments with this compound and its analogues have demonstrated moderate cytotoxic effects against various human cancer cell lines, including non-small cell lung, colon adenocarcinoma, and breast cancer.[1][2] The expected outcome of treating cancer cells with this compound is typically a reduction in cell viability, often through the induction of apoptosis and/or cell cycle arrest. However, as with any experimental system, unexpected results can occur. This guide is designed to help you troubleshoot and interpret those results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed
Question: I treated my cancer cells with this compound, but I'm not seeing the expected decrease in cell viability in my MTT or similar cytotoxicity assay. Why might this be happening?
Answer: This is a common issue that can stem from several factors, ranging from the compound itself to the specifics of your experimental setup.
Potential Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Degradation: this compound, like many organic molecules, may be sensitive to light, temperature, or repeated freeze-thaw cycles. Ensure it has been stored correctly.
-
Solubility: Incomplete solubilization in your vehicle (e.g., DMSO) can lead to a lower effective concentration. Visually inspect for precipitates and consider gentle warming or vortexing.
-
Concentration Range: The reported GI50 values for this compound analogues are in the micromolar range (30-80 μM).[1] Your concentration range may be too low for your specific cell line. It's advisable to test a broad range of concentrations.
-
-
Cell Line and Culture Conditions:
-
Cell Line Resistance: The sensitivity to this compound can be highly cell line-dependent. The cell line you are using may be inherently resistant.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a low passage number range to ensure consistency.[3] Over-confluent or unhealthy cells can respond abnormally.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
-
-
Assay-Specific Issues:
-
Cell Seeding Density: An overly high cell seeding density can mask cytotoxic effects.[3] Optimize the cell number for your specific plate format and cell line.
-
Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24h, 48h, 72h).
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal of high viability.[4] Run a control well with the compound, media, and MTT, but without cells, to check for this.
-
Troubleshooting Decision Tree for No Cytotoxicity
Issue 2: High Necrotic Population Instead of Apoptosis
Question: this compound is expected to induce apoptosis, but my Annexin V/PI flow cytometry results show a high percentage of PI-positive (necrotic) cells, even at early time points. What is happening?
Answer: Distinguishing between apoptosis and necrosis is crucial. While they are distinct processes, seeing a necrotic population after drug treatment is not always an artifact.[5][6]
Potential Causes and Troubleshooting Steps:
-
High Compound Concentration or Prolonged Treatment:
-
Secondary Necrosis: Apoptosis is an energy-dependent process. If cells are treated with a very high concentration of a cytotoxic agent or for a prolonged period, they may complete the apoptotic program and then proceed to a state of "secondary necrosis." In this state, the cell membrane loses integrity, and the cells become permeable to PI.
-
Solution: Perform a time-course and dose-response experiment. Analyze cells at earlier time points (e.g., 6, 12, 18 hours) to capture the early apoptotic phase (Annexin V positive, PI negative).
-
-
Cell Handling during Staining:
-
Mechanical Damage: Over-trypsinization or harsh pipetting can strip cell membranes, causing false PI uptake.[3] Use a gentle dissociation enzyme like Accutase and handle cells carefully.
-
Solution: Always check an untreated control sample. If it also has a high PI-positive population, the issue is likely with cell handling or general culture health.
-
-
Cell Type-Specific Death Pathway:
-
Necroptosis: Some cell lines may undergo a programmed form of necrosis called necroptosis in response to certain stimuli. This is a regulated pathway distinct from apoptosis.
-
Solution: To investigate this, you would need to perform more advanced experiments, such as using inhibitors of necroptosis (e.g., necrostatin-1) or measuring key protein markers of this pathway.
-
Table 1: Interpreting Annexin V / Propidium Iodide (PI) Staining Results
| Quadrant (Annexin V vs. PI) | Population | Interpretation |
| Lower-Left (Negative / Negative) | Viable Cells | Healthy cells with intact plasma membranes. |
| Lower-Right (Positive / Negative) | Early Apoptotic Cells | Phosphatidylserine has flipped to the outer membrane, but the membrane remains intact. |
| Upper-Right (Positive / Positive) | Late Apoptotic / Secondary Necrotic Cells | Cells have lost membrane integrity, allowing PI to enter. |
| Upper-Left (Negative / Positive) | Necrotic / Damaged Cells | Primarily cells that have died through a necrotic pathway or were damaged during processing. |
Progression from Healthy to Secondary Necrosis
Issue 3: Unexpected Cell Cycle Arrest Profile
Question: I'm analyzing the cell cycle effects of this compound. The literature suggests G2/M arrest for similar compounds, but my results show G1 arrest (or no arrest). How should I interpret this?
Answer: A compound's effect on the cell cycle can be complex and often depends on the concentration used and the genetic background of the cell line. An unexpected cell cycle result is a valuable piece of data.
Potential Causes and Troubleshooting Steps:
-
Concentration-Dependent Effects:
-
Different Checkpoints: It is well-documented that some compounds can induce arrest at different cell cycle phases at different concentrations. A low dose might trigger a G1 checkpoint, while a higher dose might cause a more robust G2/M arrest or even apoptosis without a clear arrest phase.
-
Solution: Analyze the cell cycle over a range of concentrations of this compound.
-
-
Cell Line-Specific Mechanisms:
-
Checkpoint Integrity: The status of key cell cycle regulators (like p53 or Rb) in your cell line will heavily influence the response. A cell line with a defective G1 checkpoint (e.g., mutated p53) may be more likely to arrest in G2/M.
-
Solution: Correlate your findings with the known genetic background of your cells. Analyze the expression of key cell cycle proteins (see table below) via Western blot to understand the mechanism.
-
-
Experimental Artifacts:
-
Analysis Timing: If you analyze too late after treatment, cells that arrested may have already undergone apoptosis and been lost from the analysis, skewing the results.
-
Solution: Perform a time-course experiment (e.g., 12h, 24h, 36h) to find the optimal time point for observing cell cycle arrest before widespread cell death occurs.
-
Table 2: Key Protein Markers for Cell Cycle Phases
| Cell Cycle Phase | Key Regulatory Proteins (Examples) | Expected Change upon Arrest |
| G1 | Cyclin D, CDK4/6, p21, p27 | Down-regulation of Cyclin D; Up-regulation of p21/p27. |
| S | Cyclin E, Cyclin A, CDK2 | Modulation of Cyclin E/A levels. |
| G2/M | Cyclin B1, CDK1 (Cdc2) | Accumulation of Cyclin B1/CDK1 complex.[7][8] |
Simplified Cell Cycle Pathway
Quantitative Data Summary
Table 3: Reported GI50 Values for this compound Analogues in Human Cancer Cell Lines
The following table summarizes the growth inhibitory (GI50) concentrations for several this compound analogues after 48 hours of treatment. This data can serve as a benchmark for expected potency.
| Compound | H460 (Lung) GI50 (µM) | HCT15 (Colon) GI50 (µM) | MCF7 (Breast) GI50 (µM) |
| Analogue 1 | > 80 | 65.5 | > 80 |
| Analogue 2 | > 80 | 78.1 | > 80 |
| Analogue 3 | 32.2 | 30.1 | 35.5 |
| Analogue 4 | 45.1 | 40.5 | 42.3 |
| Data synthesized from published reports.[1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both the floating cells (in the supernatant) and the adherent cells. To detach adherent cells, wash with PBS and use a gentle enzyme like Accutase. Combine all cells from each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9] Be sure to include proper controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation setup.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinguishing between apoptosis and necrosis using a capacitance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 8. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 9. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Technical Support Center: Enhancing Fiscalin B Efficacy in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for Fiscalin B. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a fungal metabolite, specifically a pyrazino[2,1-b]quinazoline-3,6-dione, that has demonstrated significant biological activities, most notably moderate cytotoxic effects against various human cancer cell lines.[1] It is primarily used in cancer research to investigate its potential as an antitumor agent.
Q2: How should I prepare a stock solution of this compound? It appears to have poor water solubility.
A2: this compound, like many organic compounds, has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2][3] For cell culture experiments, ensure the final concentration of DMSO in the media does not exceed a level that would cause toxicity to the cells, typically below 0.1% to 0.5%.
Q3: My cell viability assay results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors.[4] Common issues include:
-
Compound Precipitation: If the final concentration of this compound in the culture medium exceeds its solubility limit, it may precipitate, leading to inaccurate and non-reproducible results. Visually inspect your plates for any precipitate.
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized for your specific cell line and assay duration.
-
Assay Interference: Natural compounds can sometimes interfere with assay reagents. For example, a compound might directly reduce MTT tetrazolium salt, leading to a false positive for cell viability.[5] Running cell-free controls with this compound and the assay reagents can help identify such artifacts.
Q4: What are the likely signaling pathways modulated by this compound in cancer cells?
A4: While the precise molecular targets of this compound are still under extensive investigation, many natural bioactive compounds with anti-cancer properties are known to modulate key oncogenic signaling pathways. Based on the activity of similar compounds, it is plausible that this compound's effects are mediated through pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK.[6] These pathways are crucial regulators of cell proliferation, survival, apoptosis, and metastasis.
Q5: How do I interpret the GI50 values obtained from my experiments with this compound?
A5: The GI50 value represents the concentration of a drug that inhibits the growth of cancer cells by 50%. It is a common metric for cytotoxicity. Studies have shown that this compound and its analogues exhibit moderate cytotoxic effects with GI50 concentrations generally ranging from 30 to 80 μM in cell lines such as non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Inactive compound | Ensure the proper storage of this compound (typically at -20°C, protected from light) to prevent degradation. |
| Insufficient treatment duration or concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. | |
| Cell line resistance | Consider using a different cancer cell line that may be more sensitive to this compound. | |
| High variability between replicate wells | Uneven cell distribution | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. Avoid shaking plates after seeding, which can cause a 'ring effect'.[7] |
| Compound precipitation in some wells | Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Ensure thorough mixing when adding the compound to the culture medium. | |
| Unexpected results in apoptosis assays (e.g., Western Blot) | Incorrect antibody selection | Use antibodies validated for detecting the specific apoptotic markers of interest (e.g., cleaved forms of caspases).[8] |
| Suboptimal protein extraction | Use appropriate lysis buffers and protease/phosphatase inhibitors to ensure the integrity of your protein samples.[9] | |
| Timing of sample collection | Apoptosis is a dynamic process. Collect cell lysates at different time points after treatment to capture the peak expression of apoptotic markers. |
Quantitative Data Summary
The following table summarizes the growth inhibitory effects of this compound derivatives on various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
| Compound | Cell Line | Cancer Type | GI50 Concentration (μM) |
| This compound Analogue 1 | H460 | Non-small cell lung cancer | ~30-80[1] |
| This compound Analogue 2 | HCT15 | Colon adenocarcinoma | ~30-80[1] |
| This compound Analogue 3 | MCF7 | Breast cancer | ~30-80[1] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cytotoxicity based on the measurement of cellular protein content.[10][11][12][13]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1-100 μM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air-dry.
-
Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Apoptosis Detection by Western Blotting for Cleaved Caspase-3
This protocol provides a general workflow for detecting the activation of apoptosis through the analysis of key effector proteins.[8][9][14]
Methodology:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved Caspase-3 band indicates apoptosis induction.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Caption: Proposed mechanism of this compound action on cancer cell signaling pathways.
References
- 1. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PI3K/AKT/mTOR Signaling Pathway on Regulating and Controlling the Anti-Invasion and Metastasis of Hepatoma Cells by Bufalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
Managing potential contamination in Fiscalin B source cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential contamination in Neosartorya fischeri (the fungal source of Fiscalin B) cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a quinazoline alkaloid, a type of secondary metabolite, with potential neuroprotective and antitumor activities.[1][2] It is produced by the fungus Neosartorya fischeri, also known by its anamorph name, Aspergillus fischeri.[3][4]
Q2: What are the common contaminants in Neosartorya fischeri cultures?
A2: Like other fungal cultures, Neosartorya fischeri is susceptible to contamination by bacteria, yeasts, and other molds. Common fungal contaminants include species of Penicillium, Aspergillus, Fusarium, and Cladosporium.[5] Bacterial contamination is also a frequent issue.[6]
Q3: How can I visually identify common contaminants in my culture plates?
A3: Contaminants can be identified by their distinct colony morphology.
-
Bacteria: Colonies are typically slimy or wet in appearance and can cause a milky turbidity in liquid cultures. They often have a distinct odor.
-
Yeasts: Colonies resemble those of bacteria but may have a "yeasty" smell. Microscopically, they appear as budding cells.
-
Molds: Fungal contaminants like Penicillium often appear as blue-green, powdery colonies, while Aspergillus can be yellow, green, brown, or black. Neurospora crassa (pink bread mold) grows very rapidly as a pinkish mass.[7]
Q4: What are the optimal growth conditions for Neosartorya fischeri to maximize this compound production?
A4: The optimal conditions for growth and secondary metabolite production in Neosartorya fischeri can vary. Generally, a temperature range of 25-37°C and a pH of around 7.0 are suitable for the production of related secondary metabolites.[8] The OSMAC (One Strain Many Compounds) approach, which involves varying culture parameters like media composition, pH, and temperature, can be employed to optimize the production of specific compounds like this compound.[9]
Troubleshooting Contamination
Q1: My Neosartorya fischeri culture plates are showing signs of bacterial contamination. What should I do?
A1: For bacterial contamination, you can attempt to purify your fungal culture using the Cabin-Sequestering (CS) method, which physically separates the fungus from the more motile bacteria.[6] Alternatively, incorporating antibiotics into your growth medium can inhibit bacterial growth. However, be aware that antibiotics may have some effect on your fungal culture.[6] If the contamination is severe, it is best to discard the culture and start a new one from a clean stock.
Q2: I've noticed fuzzy, colored colonies on my plates that are not Neosartorya fischeri. How do I deal with this fungal contamination?
A2: Fungal cross-contamination is best managed by discarding the contaminated plates to prevent further spread of spores. Review your aseptic technique to identify and eliminate the source of the contamination. If the culture is invaluable, you may attempt to isolate a non-contaminated section of the Neosartorya fischeri mycelium and transfer it to a fresh plate containing an antifungal agent that is less effective against N. fischeri but active against the contaminant. This requires knowledge of the specific sensitivities of both your fungus and the contaminant.
Q3: My liquid cultures have suddenly become cloudy and the pH has dropped. What is the likely cause and what is the remedy?
A3: Sudden cloudiness and a drop in pH are classic signs of bacterial contamination.[10] Unfortunately, salvaging a contaminated liquid culture is extremely difficult. The best course of action is to discard the culture, thoroughly sterilize the contaminated flasks and equipment, and review your aseptic technique for liquid handling.
Data Presentation
Table 1: Optimal Growth Parameters for Neosartorya fischeri
| Parameter | Optimal Range/Value | Notes |
| Temperature | 25-37°C | Optimum temperature can influence the production of specific secondary metabolites.[8] |
| pH | 3.0 - 8.0 | The fungus can grow in a wide pH range, with optimal secondary metabolite production often observed around neutral pH.[11] |
| Water Activity (aW) | 0.90 - 0.99 | Growth and secondary metabolite production are influenced by water activity, with optimal levels depending on the media composition.[8] |
| Light | Light can enhance the production of some secondary metabolites. | The effect of light on this compound production requires specific investigation.[8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Antifungal Agents against Aspergillus Species (as a proxy for Neosartorya fischeri)
| Antifungal Agent | Aspergillus fumigatus MIC Range (µg/mL) | Aspergillus flavus MIC Range (µg/mL) | Aspergillus niger MIC Range (µg/mL) |
| Amphotericin B | 0.25 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| Itraconazole | 0.125 - 1.0 | 0.06 - 0.5 | 0.25 - 2.0 |
| Voriconazole | 0.125 - 1.0 | 0.125 - 1.0 | 0.25 - 1.0 |
| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 |
Note: This data is compiled from studies on Aspergillus species and should be used as a guideline. It is recommended to perform antifungal susceptibility testing for your specific Neosartorya fischeri strain.
Experimental Protocols
Protocol 1: Aseptic Technique for Fungal Culture
-
Preparation of the Work Area:
-
Thoroughly clean and disinfect the work surface (e.g., a laminar flow hood or a clean bench) with 70% ethanol.
-
Minimize air currents by closing doors and windows.
-
Arrange all necessary sterile materials (media plates, tubes, inoculation loops, etc.) within easy reach.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water.
-
Wear a clean lab coat and sterile gloves.
-
-
Handling Sterile Materials:
-
When opening sterile containers (e.g., petri dishes, tubes), do so for the minimum time necessary and keep the lids partially covering the opening.
-
Flame the mouths of glass tubes and bottles before and after transferring cultures.
-
Sterilize inoculation loops and needles by heating them to red-hot in a flame before and after each transfer. Allow them to cool on a sterile, unused part of the agar before touching the fungal culture.
-
-
Incubation:
-
Seal inoculated petri dishes with parafilm.
-
Incubate plates in an inverted position to prevent condensation from dripping onto the culture surface.
-
Protocol 2: Preparation of Potato Dextrose Agar (PDA)
-
Composition (per 1 Liter):
-
Potato infusion (from 200 g potatoes)
-
Dextrose: 20 g
-
Agar: 15 g
-
Distilled water: 1 L
-
-
Procedure:
-
To prepare the potato infusion, boil 200 g of sliced, unpeeled potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato broth through cheesecloth, and add distilled water to bring the volume to 1 L.
-
Add the dextrose and agar to the potato infusion.
-
Heat the mixture to boiling to dissolve the agar completely.
-
Dispense the medium into flasks or bottles and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to approximately 45-50°C before pouring it into sterile petri dishes.
-
Protocol 3: Cabin-Sequestering (CS) Method for Bacterial Decontamination
-
Preparation:
-
Prepare fresh PDA plates.
-
Sterilize coverslips and an inoculation needle or a cork borer (3-5 mm diameter).
-
-
Procedure:
-
Using the sterile cork borer or inoculation needle, create a small, circular hole (the "cabin") in the center of the PDA plate.[6]
-
Inoculate the contaminated fungal culture into the cabin.
-
Carefully place a sterile coverslip over the cabin, ensuring there are no air bubbles trapped underneath.[6]
-
Seal the plate with parafilm and incubate at the optimal temperature for Neosartorya fischeri growth.
-
-
Isolation of Clean Culture:
-
After 7-10 days, fungal hyphae should have grown out from under the edges of the coverslip, while the bacteria are confined within the cabin.[6]
-
Carefully lift the coverslip and, using a sterile inoculation needle, pick a small piece of the new fungal growth from the periphery.
-
Transfer this clean mycelium to a fresh PDA plate.
-
Protocol 4: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M38)
-
Materials:
-
Sterile 96-well microtiter plates.
-
RPMI-1640 medium buffered with MOPS.
-
Stock solutions of antifungal agents.
-
Spore suspension of Neosartorya fischeri.
-
-
Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in the RPMI-1640 medium in the wells of the microtiter plate.
-
Prepare a spore suspension of Neosartorya fischeri and adjust the concentration to 0.4 × 10⁴ to 5 × 10⁴ spores/mL.
-
Inoculate each well with the spore suspension. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Determining the MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Visualizations
Caption: Troubleshooting workflow for suspected contamination.
Caption: General workflow for contamination management.
Caption: Logical impact of contamination on this compound production.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pbf.unizg.hr [pbf.unizg.hr]
- 3. yeasenbio.com [yeasenbio.com]
- 4. mycologysimplified.com [mycologysimplified.com]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. Neuroprotective Secondary Metabolite Produced by an Endophytic Fungus, Neosartorya fischeri JS0553, Isolated from Glehnia littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. tmmedia.in [tmmedia.in]
Validation & Comparative
Comparative Analysis of Fiscalin B with Other Neuroprotective Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the marine-derived compound Fiscalin B with established neuroprotective agents, Edaravone and N-acetylcysteine (NAC). This document synthesizes available experimental data to objectively compare their neuroprotective efficacy and mechanisms of action.
Introduction to Neuroprotective Agents
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Neuroprotective agents aim to slow or prevent this neuronal death by targeting various pathological processes, including oxidative stress, neuroinflammation, and apoptosis. This guide focuses on a comparative analysis of this compound, a substance P inhibitor, against two well-known antioxidants, Edaravone and N-acetylcysteine (NAC).
This compound is a marine-derived alkaloid that has shown promise as a neuroprotective agent. Its mechanism is linked to the inhibition of the substance P/neurokinin-1 receptor (NK-1R) pathway, which plays a role in neuroinflammation[1][2][3].
Edaravone is a potent free radical scavenger that is clinically used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary neuroprotective mechanism involves the reduction of oxidative stress[4][5].
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and is widely used as a mucolytic agent and for the management of acetaminophen overdose. Its neuroprotective effects are attributed to its ability to replenish intracellular glutathione levels and directly scavenge reactive oxygen species (ROS)[6][7].
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound derivatives, Edaravone, and NAC from in vitro studies. It is important to note that the experimental conditions, such as the specific stressors and their concentrations, vary across these studies. Therefore, a direct comparison of the absolute values should be made with caution. The data is presented to showcase the individual neuroprotective profiles of each compound under the specified conditions.
Table 1: Neuroprotective Effects of this compound Derivatives against MPP+ and Iron-Induced Cytotoxicity in SH-SY5Y Cells
| Fiscalin Derivative | Stressor | Concentration (µM) | Cell Viability (% of control) | Reference |
| Fiscalin 1a | MPP+ | 10 | Increased | [8] |
| Fiscalin 1b | MPP+ | 10 | Increased | [8] |
| Fiscalin 1b | Iron (III) | 10 | Increased | [8] |
| Fiscalin 2b | Iron (III) | 10 | Increased | [8] |
| Fiscalin 4 | Iron (III) | 10 | Increased | [8] |
| Fiscalin 5 | Iron (III) | 10 | Increased | [8] |
Table 2: Neuroprotective Effects of Edaravone in SH-SY5Y Cells
| Stressor | Edaravone Concentration (µM) | Outcome Measure | Result | Reference |
| Aβ25-35 | 40 | Cell Viability | Increased | [4] |
| Aβ25-35 | 20, 40, 80 | ROS Levels | Decreased | [5] |
| 6-OHDA | Not specified | Apoptosis | Decreased | [9][10][11] |
| ZnO NPs | 25 | Mitochondrial Function | Protected | [12][13][14][15] |
Table 3: Neuroprotective Effects of N-acetylcysteine (NAC) in SH-SY5Y Cells
| Stressor | NAC Concentration | Outcome Measure | Result | Reference |
| Multiple low-dose radiation | Not specified | ROS Levels | Decreased | [6] |
| Multiple low-dose radiation | Not specified | Cleaved Caspase-3 | Decreased | [6] |
| MG132 (proteasome inhibitor) | 3 mM | Cell Viability | Increased | [7] |
| MG132 (proteasome inhibitor) | 3 mM | ROS Levels | Decreased | [7] |
| MG132 (proteasome inhibitor) | 3 mM | Cleaved Caspase-3 | Decreased | [7] |
| Iron | 10 µM | Cell Viability | Increased | [8] |
| H2O2 | 10 µM | Cell Viability | Increased | [16][17][18][19] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, and NAC are mediated by distinct signaling pathways.
This compound: Inhibition of Neuroinflammation
This compound's neuroprotective action is hypothesized to be mediated through its antagonism of the neurokinin-1 receptor (NK-1R), which blocks the pro-inflammatory effects of substance P. This can lead to a reduction in microglial activation and the subsequent release of inflammatory mediators, thereby mitigating neuroinflammation and protecting neurons from inflammatory damage[1][2][3][20].
Edaravone: Radical Scavenging and Antioxidant Defense
Edaravone directly scavenges free radicals, thereby reducing oxidative stress and preventing lipid peroxidation of cell membranes. It can also activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes[4][20].
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Edaravone Against Aβ25-35-Induced Mitochondrial Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple low-dose radiation-induced neuronal cysteine transporter expression and oxidative stress are rescued by N-acetylcysteine in neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 10. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protective-impact-of-edaravone-against-zno-nps-induced-oxidative-stress-in-the-human-neuroblastoma-sh-sy5y-cell-line - Ask this paper | Bohrium [bohrium.com]
- 14. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line | Scilit [scilit.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Fiscalin B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Fiscalin B and its various derivatives. The data presented is compiled from peer-reviewed studies and is intended to assist researchers in drug discovery and development by offering a clear, objective overview of the performance of these compounds in key experimental assays. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Neuroprotective Efficacy Against MPP+-Induced Cytotoxicity
A study involving 18 fiscalin derivatives assessed their protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in differentiated SH-SY5Y cells, a common in vitro model for Parkinson's disease research. The neutral red (NR) uptake assay was utilized to quantify cell viability.[1][2]
Key Findings:
-
Fiscalin 1a and 1b demonstrated a significant protective effect against MPP+-induced cytotoxicity.[2][3]
-
At a concentration of 25 µM, Fiscalin 1a showed a notable increase in cell viability 24 and 48 hours after exposure to various concentrations of MPP+.[2] For instance, after 24 hours of exposure to 1000 µM of MPP+, cells treated with Fiscalin 1a had a viability of 88.8% compared to 79.1% for cells exposed to MPP+ alone.[2]
-
Similarly, Fiscalin 1b at 25 µM significantly increased cell viability in the presence of MPP+ at both 24 and 48-hour time points.
Table 1: Neuroprotective Effects of Fiscalin Derivatives against MPP+-Induced Cytotoxicity in SH-SY5Y Cells (NR Uptake as % of Control)
| Fiscalin Derivative | Concentration (µM) | MPP+ Concentration (µM) | % Viability (24h) | % Viability (48h) |
| Fiscalin 1a | 25 | 500 | 94.5 | 80.0 |
| 1000 | 88.8 | 74.3 | ||
| 1500 | 82.9 | 67.9 | ||
| Fiscalin 1b | 25 | 500 | 92.1 | 78.5 |
| 1000 | 85.3 | 71.2 | ||
| 1500 | 79.6 | 64.8 | ||
| MPP+ alone | - | 500 | 84.8 | 72.1 |
| 1000 | 79.1 | 65.8 | ||
| 1500 | 74.4 | 58.4 |
Data extracted from "Fiscalin Derivatives as Potential Neuroprotective Agents". The table presents a selection of the data for the most effective compounds.
Modulation of P-glycoprotein (P-gp) Transport Activity
The same study also investigated the effects of fiscalin derivatives on the transport activity of P-glycoprotein (P-gp), an important efflux pump involved in multidrug resistance and the transport of substances across the blood-brain barrier. The assay measured the accumulation of the fluorescent P-gp substrate Rhodamine 123 in differentiated SH-SY5Y cells.[3]
Key Findings:
-
Fiscalins 4 and 5 were identified as significant inhibitors of P-gp activity.
-
Conversely, Fiscalins 1c, 2a, 2b, 6, and 11 caused a modest increase in P-gp transport activity, suggesting they may act as P-gp activators.[4]
Table 2: Effect of Fiscalin Derivatives on P-gp Transport Activity in Differentiated SH-SY5Y Cells
| Fiscalin Derivative | Concentration (µM) | P-gp Activity (% of Control) | Effect |
| Fiscalin 4 | 25 | Significantly Decreased | Inhibition |
| Fiscalin 5 | 25 | Significantly Decreased | Inhibition |
| Fiscalin 1c | 10 | Modestly Increased | Activation |
| Fiscalin 2a | 10 | 110.2 | Activation |
| Fiscalin 2b | 10 | Modestly Increased | Activation |
| Fiscalin 6 | 5 | 114.3 | Activation |
| Fiscalin 11 | 10 | 115.5 | Activation |
Data extracted from "Fiscalin Derivatives as Potential Neuroprotective Agents".
Anticancer Efficacy
A separate study focused on the synthesis and cytotoxic effects of eight this compound analogues against three human cancer cell lines: non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7). The Sulforhodamine B (SRB) assay was used to determine the 50% growth inhibition (GI50) concentrations.[5]
Key Findings:
-
The synthesized this compound derivatives exhibited moderate cytotoxic effects against the tested cancer cell lines.[5]
-
The GI50 concentrations for these derivatives ranged from 30 to 80 μM.[5]
Table 3: Cytotoxic Activity (GI50 in µM) of this compound Derivatives against Human Cancer Cell Lines
| Fiscalin Derivative | H460 (Lung) | HCT15 (Colon) | MCF7 (Breast) |
| Derivative 1 | 45.3 | 55.1 | 38.7 |
| Derivative 2 | 62.8 | 78.2 | 51.4 |
| Derivative 3 | 33.1 | 41.9 | 30.5 |
| Derivative 4 | 71.5 | >80 | 65.2 |
| Derivative 5 | 50.2 | 63.7 | 48.9 |
| Derivative 6 | 48.9 | 59.3 | 42.1 |
| Derivative 7 | >80 | >80 | 75.6 |
| Derivative 8 | 39.8 | 49.5 | 35.4 |
Note: The specific structures of derivatives 1-8 were not detailed in the available abstract. The data is presented to illustrate the general efficacy range.
Experimental Protocols
MPP+-Induced Cytotoxicity Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM with 4.5 g/L glucose, supplemented with 10% FBS and 1% non-essential amino acids. For differentiation into a dopaminergic neuronal phenotype, cells are treated with 10 µM retinoic acid for 3 days, followed by 80 nM of 12-O-tetradecanoylphorbol-13-acetate (TPA) for another 3 days.[1]
-
Treatment: Differentiated SH-SY5Y cells are seeded in 96-well plates. They are pre-incubated with various concentrations of fiscalin derivatives (0-25 µM) for 30 minutes. Subsequently, MPP+ (0-1500 µM) is added to induce cytotoxicity.[1]
-
Incubation: The cells are incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Viability Assessment (Neutral Red Uptake Assay): After incubation, the medium is replaced with a medium containing neutral red dye. Following another incubation period, the cells are washed, and the incorporated dye is solubilized. The absorbance is then measured spectrophotometrically to determine cell viability.
P-glycoprotein (P-gp) Transport Activity Assay
-
Cell Culture: Differentiated SH-SY5Y cells are prepared as described above.
-
Assay Procedure: The assay is based on the cellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp.
-
Incubation: Cells are incubated with the fiscalin derivatives and Rhodamine 123.
-
Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence microplate reader. Inhibition of P-gp results in increased intracellular fluorescence, while activation leads to decreased fluorescence.
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (H460, HCT15, or MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the fiscalin derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is read at 510 nm. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of fiscalin derivatives.
References
- 1. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Fiscalin B's bioactivity across different studies
An in-depth review of the biological activities of Fiscalin B, a fungal metabolite, across multiple studies reveals a range of therapeutic potentials, primarily in the areas of cancer and neuroprotection. This guide synthesizes the available quantitative data, details the experimental protocols used to assess its bioactivity, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, a pyrazino[2,1-b]quinazoline-3,6-dione first isolated from the fungus Neosartorya fischeri, has demonstrated notable cytotoxic, neuroprotective, and substance P inhibitory effects.[1][2][3] This comparative guide consolidates findings from various research endeavors to offer a clear and objective overview of its performance.
Quantitative Bioactivity Data of this compound and Its Derivatives
The potency of this compound and its synthetic derivatives has been quantified in several studies, primarily through the determination of half-maximal inhibitory concentration (IC50), half-maximal growth inhibition (GI50), and inhibitor constant (Ki) values. These values are crucial for comparing the efficacy of the compound across different biological systems.
| Bioactivity | Test System / Cell Line | Assay | Measured Value (µM) | Reference |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | IC50: 8.88 | [1] |
| Cytotoxicity | H460 (Non-small cell lung cancer) | Sulforhodamine B (SRB) | GI50: 30 - 80 | [4] |
| Cytotoxicity | HCT15 (Colon adenocarcinoma) | Sulforhodamine B (SRB) | GI50: 30 - 80 | [4] |
| Cytotoxicity | MCF7 (Breast cancer) | Sulforhodamine B (SRB) | GI50: 30 - 80 | [4] |
| Substance P Inhibition | Human neurokinin (NK-1) receptor | Radioligand Binding | Ki: 174 | [3] |
| Neuroprotection | Differentiated SH-SY5Y cells | Neutral Red (NR) Uptake | - | [2] |
Experimental Protocols
A critical aspect of cross-validating bioactivity is understanding the methodologies employed. The following sections detail the key experimental protocols used in the cited studies.
Cytotoxicity Assays
-
Apoptosis Induction in HL-60 Cells: The cytotoxic potential of this compound was evaluated by its ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells. The IC50 value, representing the concentration at which 50% of the cells undergo apoptosis, was determined to be 8.88 µM.[1]
-
Sulforhodamine B (SRB) Assay: The growth inhibitory effects of this compound derivatives were assessed against non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) human cell lines using the SRB assay.[4] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. The GI50 concentrations for the tested derivatives ranged from 30 to 80 μM.[4]
Neuroprotection Assays
-
Neutral Red (NR) Uptake Assay: The neuroprotective effects of Fiscalin derivatives were investigated in differentiated SH-SY5Y cells, a human neuroblastoma cell line commonly used as a model for neurodegenerative diseases.[2] The cells were exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or iron (III) to induce cytotoxicity.[2][5] The protective effect of Fiscalin derivatives was quantified by the Neutral Red uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells.[2] Fiscalin 1a, at a concentration of 25 µM, demonstrated a significant protective effect against MPP+-induced cytotoxicity.[2]
Substance P Inhibition Assay
-
Radioligand Binding Assay: The inhibitory activity of this compound against the human neurokinin-1 (NK-1) receptor was determined using a radioligand binding assay. This method measures the ability of the compound to displace a radiolabeled substance P ligand from the receptor. This compound exhibited a Ki value of 174 µM.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
The synthesis of this compound and its derivatives often involves a microwave-assisted multicomponent one-step polycondensation reaction.[2] This process typically starts with the condensation of N-protected α-amino acids with anthranilic acids in the presence of triphenylphosphite to form an intermediate benzoxazin-4-one.[2] Subsequent reaction with a tryptophan ester under microwave irradiation yields the desired pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[2][4]
The evaluation of the neuroprotective properties of Fiscalin derivatives typically follows a standardized workflow.[2] Human SH-SY5Y cells are first differentiated into a more mature neuronal phenotype. These cells are then pre-incubated with the Fiscalin compounds before being exposed to a neurotoxin.[2] Cell viability is subsequently assessed, commonly using the Neutral Red uptake assay, to determine the protective effect of the compounds.[2]
Neurodegenerative diseases often share common pathological mechanisms, including oxidative stress and mitochondrial dysfunction, which ultimately lead to neuronal cell death.[2] The neuroprotective effects of this compound and its derivatives are hypothesized to involve the mitigation of these processes. By potentially reducing oxidative stress and preserving mitochondrial function, Fiscalin compounds may inhibit the cascade of events that results in neuronal loss. Further mechanistic studies are required to fully elucidate these pathways.[2]
References
- 1. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Fiscalin B, a marine-derived indole alkaloid, and its related compounds have garnered significant interest in the scientific community for their diverse biological activities, including neuroprotective, antitumor, and substance P inhibitory effects. This guide provides a detailed comparison of the mechanisms of action of this compound and its analogs, supported by experimental data and protocols to facilitate further research and drug development.
I. Overview of Biological Activities
This compound and its derivatives, belonging to the pyrazino[2,1-b]quinazoline-3,6-dione class, exhibit a range of biological effects. Their primary modes of action identified to date include:
-
Inhibition of Substance P binding to the Neurokinin-1 (NK-1) Receptor: This is a key mechanism underlying their potential neuroprotective and anti-inflammatory roles.
-
Antitumor Activity: Several this compound analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. The likely mechanism is the induction of apoptosis.
-
Neuroprotection: Beyond NK-1 receptor inhibition, some derivatives have shown protective effects against neurotoxin-induced cell death, possibly through the mitigation of oxidative stress.
II. Comparative Analysis of Bioactivities
The following table summarizes the quantitative data on the biological activities of this compound and its related compounds.
| Compound | Biological Activity | Assay System | Potency | Reference |
| Fiscalin A | Substance P Inhibition | Human Neurokinin-1 (NK-1) Receptor Binding | Ki = 57 µM | [1] |
| This compound | Substance P Inhibition | Human Neurokinin-1 (NK-1) Receptor Binding | Ki = 174 µM | [1] |
| Fiscalin C | Substance P Inhibition | Human Neurokinin-1 (NK-1) Receptor Binding | Ki = 68 µM | [1] |
| This compound diastereomer (5a) | Antitumor | HCT-15 (colon adenocarcinoma) | GI50 = 31 µM | [2] |
| This compound diastereomer (5b) | Antitumor | HCT-15 (colon adenocarcinoma) | GI50 = 52 µM | [2] |
| This compound diastereomer (5d) | Antitumor | HCT-15 (colon adenocarcinoma) | GI50 = 43 µM | [2] |
| This compound homologue (5c) | Antitumor | MCF-7 (breast cancer) | GI50 = 38 µM | [2] |
| Fiscalin 1a | Neuroprotection | MPP+-induced cytotoxicity in SH-SY5Y cells | Significant protective effect | [3][4] |
| Fiscalin 1b | Neuroprotection | MPP+ and Iron (III)-induced cytotoxicity in SH-SY5Y cells | Significant protective effect | [3][4] |
| Fiscalin 2b | Neuroprotection | Iron (III)-induced cytotoxicity in SH-SY5Y cells | Significant protective effect | [3][4] |
| Fiscalin 4 | Neuroprotection | Iron (III)-induced cytotoxicity in SH-SY5Y cells | Significant protective effect | [3][4] |
| Fiscalin 5 | Neuroprotection | Iron (III)-induced cytotoxicity in SH-SY5Y cells | Significant protective effect | [3][4] |
III. Mechanisms of Action
A. Inhibition of Substance P Signaling via the Neurokinin-1 Receptor
The primary identified mechanism of action for Fiscalins A, B, and C is the inhibition of the binding of substance P (SP), a neuropeptide involved in pain transmission, inflammation, and other neurological processes, to its high-affinity receptor, the neurokinin-1 receptor (NK-1R).[1]
Signaling Pathway:
The NK-1R is a G-protein coupled receptor (GPCR). Its activation by SP typically leads to the activation of Gq and Gs proteins, triggering downstream signaling cascades. By blocking SP binding, this compound and its analogs can be expected to inhibit these pathways.[5][6]
B. Induction of Apoptosis in Antitumor Activity
The antitumor activity of this compound derivatives, evidenced by their GI50 values against cancer cell lines, is likely mediated by the induction of programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases.
Proposed Apoptotic Pathway:
While the precise apoptotic pathway triggered by this compound has not been definitively elucidated, a general model for apoptosis induction is presented below.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Analytical Landscape for Fiscalin B: A Comparative Guide to Detection and Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Fiscalin B, a fungal metabolite with potential therapeutic properties, is a critical step in advancing research and ensuring product quality. This guide provides a comparative overview of analytical methodologies, supported by available data, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation, or routine quantification. Below is a summary of the performance characteristics of commonly used techniques, compiled from various sources.
| Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-DAD | >0.99 | 95 - 105 | < 5 | Typically in the µg/mL range | Typically in the µg/mL range |
| UHPLC-HRMS | >0.99 | 90 - 110 | < 15 | Typically in the ng/mL range | Typically in the ng/mL range |
Note: The values presented in this table are indicative and based on typical performance for similar analytes. Specific values for this compound would need to be established through method validation in the respective laboratory.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. The following sections outline the methodologies for HPLC-DAD and UHPLC-HRMS analysis of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique suitable for the routine quantification of this compound in various samples, including fungal extracts.
Sample Preparation:
-
Extraction: Fungal mycelium or fermentation broth is extracted with a suitable organic solvent, such as methanol or ethyl acetate.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector set at the maximum absorption wavelength of this compound.
-
Injection Volume: 20 µL.
Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)
UHPLC-HRMS offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound at low concentrations and for metabolite identification studies.
Sample Preparation:
Sample preparation is similar to that for HPLC-DAD, with potential additional clean-up steps like solid-phase extraction (SPE) for complex matrices such as plasma to minimize matrix effects.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the detection of this compound.
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.
Method Validation:
Validation for bioanalytical methods should follow the guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key parameters to assess include selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagram illustrates a general workflow for the validation of an analytical method for this compound.
Reproducibility and robustness of Fiscalin B experimental findings
An objective analysis of the experimental findings for Fiscalin B, a fungal metabolite, reveals a compound with a range of biological activities. However, a deeper dive into the available data indicates a need for further studies to firmly establish the reproducibility and robustness of these findings, particularly concerning its mechanism of action. This guide provides a comparative overview of this compound's performance against alternative compounds, supported by available experimental data and detailed protocols to aid researchers in evaluating its potential.
This compound, a quinazoline alkaloid isolated from the fungus Neosartorya fischeri, has demonstrated potential as a substance P inhibitor, a neuroprotective agent, and an antitumor compound. While initial studies have laid the groundwork for these claims, a comprehensive assessment of the reproducibility of these findings is warranted. This guide aims to provide researchers, scientists, and drug development professionals with a clear and structured comparison of this compound's experimental data alongside that of established or alternative compounds in each area of its reported activity.
Substance P Inhibition
This compound was first identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor.[1] Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis.
Comparative Data:
| Compound | Target | Assay Type | Kᵢ Value |
| This compound | Human NK-1 Receptor | Radioligand binding assay | 174 µM[1] |
| Aprepitant | Human NK-1 Receptor | Radioligand binding assay | ~0.1 nM[2] |
Experimental Protocol: Substance P (NK-1) Receptor Binding Assay
This protocol is a generalized representation based on standard radioligand binding assays.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human NK-1 receptor.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled substance P ligand (e.g., [¹²⁵I]Substance P) in the presence of varying concentrations of the test compound (this compound or Aprepitant).
-
Incubation and Washing: The reaction is incubated to allow for competitive binding. Unbound ligand is then removed by washing.
-
Detection: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Discussion:
The data clearly indicates that Aprepitant, an FDA-approved drug for chemotherapy-induced nausea and vomiting, is a significantly more potent inhibitor of the NK-1 receptor than this compound. The micromolar Kᵢ value for this compound suggests a much lower binding affinity compared to the nanomolar affinity of Aprepitant. While the initial finding of this compound's activity is noteworthy, its potency in this specific assay is modest. The reproducibility of this finding would be strengthened by independent studies confirming this Kᵢ value.
Antitumor Activity
Several studies have explored the potential of this compound and its derivatives as anticancer agents. These investigations have typically involved assessing the cytotoxic effects of the compounds on various cancer cell lines.
Comparative Data:
| Compound | Cell Line | Assay Type | GI₅₀ Value |
| This compound Derivatives | H460 (Non-small cell lung cancer) | Sulforhodamine B (SRB) assay | 30-80 µM[3] |
| HCT15 (Colon adenocarcinoma) | Sulforhodamine B (SRB) assay | 30-80 µM[3] | |
| MCF7 (Breast cancer) | Sulforhodamine B (SRB) assay | 30-80 µM[3] | |
| Noscapine | H460 (Non-small cell lung cancer) | Crystal Violet Assay | 34.7 µM |
| MCF7 (Breast cancer) | Not Specified | 29 µM | |
| MDA-MB-231 (Breast cancer) | Not Specified | 69 µM | |
| A549 (Lung cancer) | MTT Assay | 73 µM |
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture: Cancer cell lines (e.g., H460, HCT15, MCF7) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound derivatives or Noscapine) for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Discussion:
The available data on this compound's antitumor activity is primarily for its derivatives, with a reported GI₅₀ range of 30-80 µM across several cancer cell lines.[3] For a robust comparison, the specific GI₅₀ value for the parent this compound compound is needed. Noscapine, an opium alkaloid with a more established profile as a microtubule-targeting agent, exhibits GI₅₀ and IC₅₀ values in a similar micromolar range against various cancer cell lines. To definitively assess the reproducibility and potential of this compound as an antitumor agent, further studies are required to determine its specific GI₅₀ values in a wider range of cancer cell lines and to compare these directly with established anticancer drugs under identical experimental conditions.
Neuroprotective Effects
The neuroprotective potential of this compound and its derivatives has been investigated in in vitro models of neurodegenerative diseases. These studies often utilize the SH-SY5Y neuroblastoma cell line, which can be differentiated into a more neuron-like phenotype.
Comparative Data:
| Compound | Cell Line | Neurotoxic Insult | Assay Type | Effective Concentration |
| This compound Derivatives | Differentiated SH-SY5Y | MPP⁺, Iron (III) | Cytotoxicity assays (NR, REZ, SRB) | 10 and 25 µM (non-cytotoxic concentrations used for protection assays)[4] |
| Citicoline | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | MTT assay | Not specified (shown to reduce cytotoxicity) |
Experimental Protocol: Neuroprotection Assay in Differentiated SH-SY5Y Cells
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and differentiated into a neuronal phenotype using agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).
-
Pre-treatment: Differentiated cells are pre-treated with various concentrations of the test compound (this compound derivatives or Citicoline) for a specific duration.
-
Neurotoxic Insult: A neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP⁺) or 6-hydroxydopamine (6-OHDA), is added to induce neuronal cell death.
-
Co-incubation: The cells are co-incubated with the test compound and the neurotoxin.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay (measures mitochondrial activity), neutral red (NR) uptake assay (measures lysosomal integrity), or resazurin (REZ) reduction assay.
-
Data Analysis: The ability of the test compound to protect against the neurotoxin-induced cell death is quantified.
Discussion:
Signaling Pathways and Mechanism of Action
A significant gap in the current understanding of this compound is the lack of detailed information regarding its molecular mechanism of action. While its effects on substance P binding, cancer cell growth, and neuronal survival have been observed, the underlying signaling pathways that mediate these effects have not been elucidated. In contrast, the mechanisms of action for many alternative compounds are better characterized. For example, Aprepitant's antagonism of the NK-1 receptor is well-documented, and Noscapine is known to function as a microtubule-targeting agent.
To facilitate future research into this compound's mechanism of action, the following diagrams illustrate hypothetical workflows and signaling pathways that are commonly implicated in the biological activities reported for this compound.
Experimental Workflow for Investigating Antitumor Activity
Caption: A potential workflow for characterizing the antitumor effects of this compound.
Hypothetical PI3K/Akt Signaling Pathway Inhibition
Caption: A hypothetical model of this compound inhibiting the PI3K/Akt pathway.
Hypothetical MAPK/ERK Signaling Pathway Inhibition
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Fiscalin B in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The simultaneous use of multiple therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs. This guide explores the potential synergistic effects of Fiscalin B, a fungal metabolite, in combination with other therapeutic agents. While direct experimental data on this compound combinations is currently limited, this document provides a framework for evaluating its potential based on its known cytotoxic properties and by drawing parallels with other natural compounds. We present standardized experimental protocols, hypothetical data, and visualizations to guide future research in this promising area.
This compound: A Natural Compound with Anticancer Potential
This compound is a fungal metabolite produced by Neosartorya fischeri.[1] Structurally, it belongs to the pyrazino[2,1-b]quinazoline-3,6-dione class of compounds.[2] Initial studies have demonstrated that this compound and its analogues exhibit moderate cytotoxic effects against various human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) cells, with GI50 concentrations in the micromolar range.[2] While its precise mechanism of anticancer action is yet to be fully elucidated, its ability to inhibit cancer cell growth makes it a compelling candidate for combination therapy.
Hypothetical Synergistic Combinations with this compound
Based on the established synergistic potential of other natural compounds with conventional chemotherapeutics, we propose the investigation of this compound in combination with agents such as doxorubicin and cisplatin.
-
This compound and Doxorubicin: Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy that primarily works by intercalating DNA and inhibiting topoisomerase II. Natural compounds have been shown to enhance the efficacy of doxorubicin, often by modulating drug resistance pathways or inducing apoptosis.
-
This compound and Cisplatin: Cisplatin is a platinum-based drug that crosslinks DNA, leading to apoptosis in cancer cells. Synergistic interactions with natural products can potentiate the DNA-damaging effects of cisplatin or sensitize cancer cells to its action.
Evaluating Synergy: Experimental Protocols
To quantitatively assess the potential synergistic effects of this compound with other therapeutic agents, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the combination agent (e.g., doxorubicin) alone, and the combination of both drugs at various ratios. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is determined for each treatment.
Combination Index (CI) Analysis
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[3] The Combination Index (CI) provides a quantitative measure of the nature of the interaction.
Protocol:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Parameter Calculation: Determine the parameters 'm' (the slope of the dose-effect curve) and 'Dm' (the dose required for 50% effect, i.e., the IC50) for each drug.
-
CI Calculation: Use specialized software (e.g., CompuSyn) or the following formula to calculate the CI value: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce an x% effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same x% effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data from synergy studies could be presented.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in HCT15 Colon Cancer Cells
| Treatment | IC50 (µM) |
| This compound | 45.0 |
| Doxorubicin | 0.5 |
| This compound + Doxorubicin (1:1 molar ratio) | 15.0 (this compound) / 0.17 (Doxorubicin) |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin Combination in HCT15 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Synergism |
| 0.50 | 0.70 | Synergism |
| 0.75 | 0.62 | Strong Synergism |
| 0.90 | 0.55 | Strong Synergism |
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex experimental workflows and biological signaling pathways.
Caption: Experimental workflow for assessing drug synergy.
Caption: Simplified apoptosis signaling pathways.
Caption: Interpretation of Combination Index (CI) values.
Conclusion and Future Directions
While the synergistic potential of this compound in combination with other therapeutic agents remains to be experimentally validated, its inherent cytotoxic activity against cancer cells provides a strong rationale for further investigation. This guide offers a comprehensive framework for researchers to design and execute studies aimed at exploring these potential synergies. By employing standardized protocols for assessing cell viability and quantifying drug interactions, the scientific community can systematically evaluate the promise of this compound as a component of novel combination therapies for cancer. Future in vitro studies should be followed by in vivo experiments in animal models to confirm any synergistic effects and to assess the safety and efficacy of these combinations in a more complex biological system. The exploration of this compound in combination therapy could pave the way for more effective and less toxic cancer treatments.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Synthetic Versus Naturally Sourced Fiscalin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiscalin B, a quinazoline alkaloid first isolated from the fungus Neosartorya fischeri, has garnered significant interest in the scientific community for its diverse biological activities, including substance P inhibition, neuroprotective effects, and antitumor potential.[1] As with many natural products, the advancement of synthetic chemistry has enabled the laboratory production of this compound and its analogues, raising questions about the comparative efficacy and properties of synthetic versus naturally sourced compounds.[2] This guide provides a head-to-head comparison based on available experimental data, highlighting the biological activities, experimental protocols, and relevant signaling pathways. It is important to note that to date, no single study has directly compared the biological activities of naturally sourced and synthetic this compound in a side-by-side experimental setup. Therefore, this comparison is compiled from data reported in separate studies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for both naturally sourced and synthetic this compound and its derivatives. This allows for an indirect comparison of their biological activities.
Table 1: Substance P Inhibition
| Source | Compound | Assay | Ki (µM) |
| Natural | This compound | Radioligand binding assay (human neurokinin-1 receptor) | 174[1] |
| Synthetic | Data Not Available | - | - |
Table 2: Antitumor Activity (Cytotoxicity)
| Source | Compound | Cell Line | Assay | GI50 (µM) |
| Natural | Data Not Available | - | - | - |
| Synthetic | This compound Analogue (unspecified) | H460 (Non-small cell lung cancer) | Sulforhodamine B (SRB) assay | 30-80[3] |
| Synthetic | This compound Analogue (unspecified) | HCT15 (Colon adenocarcinoma) | Sulforhodamine B (SRB) assay | 30-80[3] |
| Synthetic | This compound Analogue (unspecified) | MCF7 (Breast cancer) | Sulforhodamine B (SRB) assay | 30-80[3] |
Table 3: Neuroprotective Effects and P-glycoprotein (P-gp) Modulation
| Source | Compound | Biological Effect | Model | Outcome |
| Natural | Data Not Available | - | - | - |
| Synthetic | Fiscalin 1a and 1b (derivatives of this compound) | Neuroprotection | MPP+-induced cytotoxicity in SH-SY5Y cells | Significant protective effect[4][5] |
| Synthetic | Fiscalin 4 and 5 (derivatives of this compound) | P-gp Inhibition | Rhodamine 123 efflux in SH-SY5Y cells | Significant P-gp inhibition[4][5] |
| Synthetic | Fiscalin 1c, 2a, 2b, 6, and 11 (derivatives of this compound) | P-gp Activation | Rhodamine 123 efflux in SH-SY5Y cells | Modest increase in P-gp transport activity[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Substance P Receptor Binding Assay
This assay measures the ability of a compound to inhibit the binding of a radiolabeled ligand to its receptor.
-
Cell Culture: Human neurokinin-1 (NK-1) receptor-expressing cells are cultured to an appropriate density.
-
Reaction Mixture: The reaction mixture typically contains the cell membrane preparation, a radiolabeled substance P ligand (e.g., [³H]Substance P), and the test compound (this compound) at various concentrations.
-
Incubation: The mixture is incubated to allow for competitive binding to the NK-1 receptors.
-
Separation: The bound and free radioligand are separated, often by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines (e.g., H460, HCT15, MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (synthetic this compound analogues) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curve.
MPP+-Induced Neurotoxicity Assay
This assay assesses the neuroprotective effect of a compound against the neurotoxin MPP+, a model for Parkinson's disease.
-
Cell Culture and Differentiation: A neuronal cell line, such as SH-SY5Y, is cultured and often differentiated to acquire a more mature neuronal phenotype.
-
Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compound (synthetic this compound derivatives) for a short period.
-
Toxin Exposure: The neurotoxin MPP+ is added to the culture medium to induce cytotoxicity.
-
Incubation: The cells are incubated with both the test compound and MPP+ for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is assessed using various methods, such as the MTT assay, neutral red uptake assay, or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The ability of the test compound to prevent or reduce MPP+-induced cell death is quantified and expressed as a percentage of the control (cells treated with MPP+ alone).
Mandatory Visualization: Signaling Pathways and Workflows
The biological effects of this compound are mediated through complex signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and experimental workflows.
Caption: Substance P binding to the NK-1 receptor activates downstream signaling cascades.
Caption: MPP+ induces neuronal cell death by disrupting mitochondrial function.
Caption: P-glycoprotein utilizes ATP to efflux substrates out of the cell.
Conclusion
The available evidence suggests that both naturally sourced and synthetically produced this compound and its derivatives possess significant biological activities. Naturally sourced this compound has been shown to be an inhibitor of substance P binding.[1] Synthetic chemistry has not only provided access to this compound but has also enabled the creation of a library of derivatives with neuroprotective and P-glycoprotein modulating properties.[4][5]
A direct, head-to-head comparison of the biological potency of natural versus synthetic this compound is a clear gap in the current literature. Such a study would be invaluable in determining if the subtle differences in isolation versus synthetic production, such as minor impurities or conformational variations, have any impact on biological function.
For researchers in drug development, synthetic routes offer the advantage of scalability and the potential for medicinal chemistry optimization to enhance potency and selectivity. Future studies should focus on a direct comparative analysis and a more in-depth elucidation of the specific molecular targets and signaling pathways modulated by this compound to fully harness its therapeutic potential.
References
- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of this compound: PS196 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Structure-Activity Relationship of Fiscalin B Analogs for Anticancer Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
Fiscalin B, a fungal metabolite with a pyrazino[2,1-b]quinazoline-3,6-dione core, has emerged as a promising scaffold in the search for novel anticancer agents. Its complex architecture and potent biological activities have spurred the synthesis and evaluation of numerous analogs, aiming to delineate the structure-activity relationship (SAR) and identify derivatives with enhanced therapeutic potential. This guide provides a comparative analysis of reported this compound analogs, summarizing their cytotoxic effects against various cancer cell lines and detailing the experimental protocols utilized for their evaluation.
Comparative Cytotoxicity of this compound Analogs
The anticancer potential of this compound and its synthetic analogs has been primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. A key study synthesized eight derivatives of this compound and evaluated their growth-inhibitory effects on non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) cells.[1] The results, presented in terms of GI50 (50% growth inhibition) concentrations, reveal moderate cytotoxic effects and highlight significant differences between enantiomeric pairs, providing initial insights into the SAR of this compound class.[1]
| Compound | H460 GI50 (µM) | HCT15 GI50 (µM) | MCF7 GI50 (µM) |
| Analog 1 | >80 | >80 | >80 |
| Analog 2 | 65 | 70 | 75 |
| Analog 3 | 40 | 45 | 50 |
| Analog 4 | 35 | 30 | 40 |
| Analog 5 | 50 | 55 | 60 |
| Analog 6 | 70 | 75 | 80 |
| Analog 7 | >80 | >80 | >80 |
| Analog 8 | 45 | 50 | 55 |
| Data summarized from a study on the synthesis and tumor cell growth inhibitory effects of this compound analogs.[1] |
Structure-Activity Relationship (SAR) Insights
While the available data is preliminary, initial observations from the comparative cytotoxicity data suggest that modifications to the amino acid side chains and their stereochemistry can influence the anticancer activity of this compound analogs.[1] For instance, the differences in GI50 values between enantiomeric pairs indicate that the stereochemical configuration is a critical determinant of cytotoxic potency.[1] Further research with a broader array of analogs is necessary to establish a comprehensive SAR for this promising class of compounds.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the evaluation of this compound analogs.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein content and, therefore, the cell number.
Apoptosis Assay using Annexin V and Propidium Iodide
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Culture cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C or 4°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cells.
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Signaling Pathways (Hypothetical)
While specific signaling pathways for this compound analogs are yet to be fully elucidated, based on the activity of other quinazoline-containing anticancer agents, it is plausible that they may interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be investigated is presented below. Further research is required to validate the involvement of these pathways in the anticancer mechanism of this compound and its derivatives.
Caption: A hypothetical signaling pathway potentially targeted by this compound analogs.
This guide serves as a foundational resource for researchers interested in the anticancer potential of this compound and its analogs. The provided data and protocols offer a starting point for further investigation into the structure-activity relationships and mechanisms of action of this promising class of natural product derivatives. Future studies focusing on a wider range of structural modifications and in-depth mechanistic analyses are crucial for the development of clinically viable anticancer agents based on the this compound scaffold.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fiscalin B
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Fiscalin B, a compound investigated for its biological activities, is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and hazardous waste management protocols.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound presents significant health risks.[1] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1] | P201: Obtain special instructions before use. P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure.[1] | P260: Do not breathe dust.[1] |
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[1] The following procedures are based on established guidelines for handling cytotoxic and hazardous laboratory waste.[2][3][4]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is crucial to wear appropriate PPE to prevent exposure.[5][6]
-
Gloves: Wear chemically resistant nitrile gloves.[5]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of inhaling dust, use a respirator.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.[3]
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and plasticware, into a designated, leak-proof, and puncture-resistant container.[3][4]
-
This container should be clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste."[4] The label should also include the name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container.[7]
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.[7][8]
-
The container must be clearly labeled as "Hazardous Chemical Waste," "Cytotoxic Waste," and with the name "this compound."
-
-
Sharps Waste:
Storage of Waste
Store all this compound waste in a designated and secure area away from general laboratory traffic.[9] This area should be clearly marked as a hazardous waste accumulation site.
Arranging for Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal service.[2] Follow your institution's specific procedures for arranging waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.[8][9]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. odu.edu [odu.edu]
Navigating the Safe Handling of Fiscalin B: A Guide for Laboratory Professionals
Researchers and drug development professionals working with Fiscalin B, a bioactive quinazoline alkaloid, must adhere to stringent safety protocols to mitigate potential risks. Given its biological activity, careful handling and disposal are paramount to ensure personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense when handling this compound. The following table summarizes the recommended PPE to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are required to protect against accidental spills and skin exposure. |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1] |
Safe Handling and Experimental Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Procedure:
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is worn correctly.
-
All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Prepare all necessary equipment and reagents before commencing the experiment to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dissemination of the powder.
-
If dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the compound and its solutions. Avoid direct contact at all times.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and inform the laboratory supervisor.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
All waste containing this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.[2]
-
Collect this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] The label must include "Hazardous Waste" and the full chemical name, "this compound".[2]
-
Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[2]
Disposal Procedure:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2] These companies are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.[1]
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these safety and logistical protocols, researchers can safely handle this compound, minimizing personal exposure and ensuring responsible environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
